1,1,1-Trifluoropropan-2-amine hydrochloride
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
1,1,1-trifluoropropan-2-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6F3N.ClH/c1-2(7)3(4,5)6;/h2H,7H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLVCERQEOKPRTG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(F)(F)F)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7ClF3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30593137 | |
| Record name | 1,1,1-Trifluoropropan-2-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30593137 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.54 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2968-32-3 | |
| Record name | 1,1,1-Trifluoropropan-2-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30593137 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (RS)-2-Amino-1,1,1-trifluoropropane hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Introduction: The Strategic Value of Chiral Fluorinated Amines in Modern Drug Discovery
An In-Depth Technical Guide to the Enantioselective Synthesis of (R)-1,1,1-Trifluoropropan-2-amine Hydrochloride
The strategic incorporation of fluorine atoms into drug candidates has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate metabolic stability, lipophilicity, and binding affinity.[1] Among the vast array of fluorinated motifs, the chiral trifluoromethyl-substituted amine, specifically (R)-1,1,1-Trifluoropropan-2-amine (also known as (R)-1,1,1-Trifluoroisopropylamine), stands out as a high-value building block.[2][3] Its presence in pharmacologically active molecules can significantly enhance their efficacy and pharmacokinetic profiles. However, the synthesis of this compound, particularly as a single enantiomer hydrochloride salt, presents considerable challenges. Controlling the stereochemistry at the carbon bearing the trifluoromethyl group and the amine is non-trivial and requires carefully designed synthetic strategies.
This guide provides an in-depth analysis of field-proven methodologies for the synthesis of (R)-1,1,1-Trifluoropropan-2-amine hydrochloride. We will move beyond simple procedural lists to explore the underlying principles, compare the strategic advantages of different routes—from classical resolution to advanced asymmetric catalysis—and provide detailed, actionable protocols for the research scientist.
Synthetic Strategies: A Comparative Analysis
The selection of a synthetic route is a critical decision driven by factors such as scalability, cost, stereochemical purity requirements, and available resources. Here, we dissect three primary strategies for obtaining the target (R)-enantiomer.
Strategy 1: Classical Resolution of a Racemic Mixture
This approach, while traditional, remains a viable option, particularly when a robust, large-scale process for the racemic amine is established. The core principle involves synthesizing the racemic amine first and then separating the enantiomers using a chiral resolving agent.
1.1. Synthesis of Racemic 1,1,1-Trifluoropropan-2-amine
The most direct route to the racemic amine is the reductive amination of 1,1,1-trifluoroacetone.[4][5] This reaction proceeds via the formation of an intermediate imine (or enamine), which is then reduced in situ to the desired amine.[6] The choice of reducing agent is critical; reagents like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) are often preferred as they are selective for the iminium ion over the ketone, allowing for a one-pot reaction.[4]
Experimental Protocol: Racemic Reductive Amination
-
Reaction Setup: To a stirred solution of 1,1,1-trifluoroacetone (1.0 eq.) in methanol (MeOH) in a round-bottom flask, add ammonium acetate (3.0 eq.).
-
Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the intermediate imine.
-
Reduction: Cool the reaction mixture to 0 °C in an ice bath. Add sodium cyanoborohydride (NaBH₃CN) (1.5 eq.) portion-wise, ensuring the temperature remains below 10 °C.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction's completion using TLC or GC-MS.
-
Workup: Carefully quench the reaction by the slow addition of 2M HCl to decompose excess hydride. Adjust the pH to >10 with aqueous NaOH.
-
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or diethyl ether) (3x).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude racemic amine can be purified by distillation.
1.2. Enantiomeric Resolution
With the racemic amine in hand, resolution is achieved by forming diastereomeric salts with a chiral acid. Enantiomerically pure tartaric acid is a common and cost-effective choice for this purpose.[2] The differing solubilities of the two diastereomeric salts allow for their separation by fractional crystallization.
Caption: Workflow for Classical Resolution.
Expert Insight: The primary drawback of classical resolution is the theoretical maximum yield of 50% for the desired enantiomer. While the resolving agent and the undesired enantiomer can often be recovered and recycled, this adds steps and complexity, impacting overall process efficiency. This method's success hinges on the significant solubility difference between the diastereomeric salts.
Strategy 2: Asymmetric Synthesis via Chiral Auxiliaries
This strategy introduces chirality early in the synthesis by covalently bonding the substrate to a chiral molecule (the auxiliary). The auxiliary then directs the stereochemical outcome of a subsequent reaction before being cleaved. A powerful example is the use of a chiral sulfinamide auxiliary.[2]
The synthesis begins by condensing 1,1,1-trifluoroacetone with an enantiopure tert-butanesulfinamide (e.g., (R)-tert-butanesulfinamide) to form a chiral N-sulfinylimine. The stereoselectivity of the subsequent reduction is controlled by the bulky tert-butyl group of the auxiliary, which shields one face of the C=N double bond. Reduction with a hydride reagent like sodium borohydride (NaBH₄) typically proceeds with high diastereoselectivity.[2] The final step is the acidic cleavage of the sulfinamide auxiliary to yield the desired chiral amine hydrochloride.
Caption: Chiral Auxiliary Synthesis Pathway.
Experimental Protocol: Chiral Sulfinamide Method
-
Sulfinimine Formation: In an oven-dried flask under a nitrogen atmosphere, dissolve (R)-tert-butanesulfinamide (1.0 eq.) and 1,1,1-trifluoroacetone (1.5 eq.) in anhydrous THF. Add a Lewis acid catalyst, such as titanium(IV) ethoxide (Ti(OEt)₄) (2.0 eq.), and stir the mixture at room temperature for 12-24 hours.
-
Reaction Monitoring: Monitor the formation of the N-sulfinylimine by TLC or ¹H NMR.
-
Diastereoselective Reduction: Upon completion, cool the reaction mixture to -40 °C. Add sodium borohydride (NaBH₄) (2.0 eq.) in a single portion. Stir vigorously and allow the reaction to slowly warm to room temperature overnight.
-
Quenching and Workup: Quench the reaction by the slow addition of methanol, followed by saturated aqueous NH₄Cl solution. Extract the product with ethyl acetate (3x).
-
Purification of Adduct: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. The crude sulfinamide adduct can be purified by flash column chromatography.
-
Auxiliary Cleavage: Dissolve the purified adduct in methanol and add a stoichiometric amount of concentrated HCl. Stir at room temperature for 1-2 hours.
-
Final Isolation: Remove the solvent under reduced pressure to yield the crude (R)-1,1,1-Trifluoropropan-2-amine hydrochloride. The product can be further purified by recrystallization.
| Parameter | Reported Value | Reference |
| Diastereomeric Excess (de) | 92-96% | [2] |
| Overall Yield | Good | [2] |
Expert Insight: Chiral auxiliary methods offer excellent stereocontrol and are often highly reliable. However, they are stoichiometrically driven, meaning the chiral auxiliary is a reagent, not a catalyst, which can be costly. Furthermore, the synthesis requires additional steps for attaching and removing the auxiliary, which can lower the overall atom economy.
Strategy 3: Catalytic Asymmetric Synthesis
Catalytic asymmetric synthesis represents the most elegant and efficient approach, utilizing a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product. A prominent strategy for synthesizing chiral trifluoromethylated amines is the catalytic enantioselective isomerization of imines.[7][8]
This process involves the formation of an achiral N-benzyl trifluoromethyl imine, which is then isomerized to a more stable enamine via a 1,3-proton shift.[8] A chiral organic catalyst, such as a Brønsted acid or base, facilitates this proton transfer in a stereocontrolled manner. The resulting chiral enamine can then be hydrolyzed to yield the desired primary amine. This method is highly attractive due to its high atom economy and the potential for excellent enantioselectivity.[7]
Experimental Protocol: Catalytic Asymmetric Isomerization
-
Imine Formation: Prepare the N-benzyl imine of 1,1,1-trifluoroacetone by reacting the ketone (1.0 eq.) with benzylamine (1.0 eq.) in toluene with azeotropic removal of water, often with a catalytic amount of p-toluenesulfonic acid.[9] Purify the resulting imine by distillation.
-
Asymmetric Isomerization: In a dry flask under an inert atmosphere, dissolve the purified imine (1.0 eq.) in a suitable solvent (e.g., toluene or CH₂Cl₂). Add the chiral organic catalyst (e.g., a chiral Brønsted acid, 1-10 mol%).
-
Reaction: Stir the mixture at the optimized temperature (which can range from ambient to elevated temperatures) for 24-72 hours. Monitor the conversion to the enamine product by ¹H NMR or chiral HPLC.
-
Hydrolysis: Upon completion, hydrolyze the enamine by adding aqueous HCl. This step cleaves the benzyl group and forms the hydrochloride salt of the primary amine.
-
Workup and Isolation: Separate the aqueous phase containing the product from the organic phase containing benzaldehyde. Wash the aqueous phase with an organic solvent to remove impurities.
-
Purification: Lyophilize or carefully concentrate the aqueous solution to obtain the (R)-1,1,1-Trifluoropropan-2-amine hydrochloride salt. Recrystallization can be used for further purification.
| Parameter | Reported Value | Reference |
| Enantiomeric Excess (ee) | Up to 90% or higher | [2][7] |
| Catalyst Loading | 1-10 mol% | [10] |
Expert Insight: The success of this method is entirely dependent on the catalyst. Significant research has gone into developing highly active and selective catalysts.[8] While catalyst development can be resource-intensive, a successful catalytic process is often the most scalable and cost-effective for industrial production due to the low catalyst loading and high efficiency.
Final Salt Formation and Purification
Regardless of the synthetic route chosen to produce the free amine, the final step is the formation of the hydrochloride salt.[11] This is typically achieved by dissolving the purified free amine in a suitable solvent like diethyl ether or methanol and adding a stoichiometric amount of hydrogen chloride (either as a gas or a solution in a compatible solvent). The hydrochloride salt is generally a stable, crystalline solid that is easier to handle, store, and purify than the volatile free amine.[12] Purification is commonly achieved by recrystallization from a solvent system such as isopropanol/ether.
Safety and Handling Considerations
-
1,1,1-Trifluoroacetone: A volatile and flammable liquid. Handle in a well-ventilated fume hood.
-
Hydride Reducing Agents (NaBH₃CN, NaBH₄): React violently with water and acids to produce flammable hydrogen gas. Handle with care and quench cautiously.
-
(R)-1,1,1-Trifluoropropan-2-amine Hydrochloride: May cause skin and serious eye irritation, as well as respiratory irritation.[11] Standard personal protective equipment (gloves, safety glasses, lab coat) should be worn at all times.
Conclusion and Future Outlook
The synthesis of (R)-1,1,1-Trifluoropropan-2-amine hydrochloride is a well-studied area with multiple effective strategies available to the modern chemist. While classical resolution provides a straightforward, albeit less efficient, route, methods employing chiral auxiliaries offer robust stereocontrol. The future, however, undoubtedly lies in the continued development of catalytic asymmetric methods. These approaches offer superior atom economy, efficiency, and scalability, aligning with the principles of green chemistry. As the demand for complex chiral fluorinated building blocks in drug discovery continues to grow, so too will the innovation in the catalytic methods used to synthesize them.
References
-
Fustero, S., et al. (2011). 1,1,1-Trifluoropropan-2-ammonium triflate: stereoselective synthesis and direct use in reaction with epoxides. University of Southampton. Available at: [Link]
- Google Patents. (2016). CN105906513A - Preparation method of trifluoroethylamine.
- Google Patents. (2012). CN102476984A - A kind of preparation method of 1,1,1-trifluoroacetone.
- Google Patents. (2000). EP1044959A2 - Process for preparing a 1,1,1-trifluoro-2-aminoalkane.
-
Shi, Y., et al. (2021). Direct Asymmetric Reductive Amination of α-Keto Acetals. The Royal Society of Chemistry. Available at: [Link]
-
Wang, Y., et al. (2012). Asymmetric Synthesis of Trifluoromethylated Amines via Catalytic Enantioselective Isomerization of Imines. Journal of the American Chemical Society. Available at: [Link]
-
PubChem. (n.d.). (R)-2-Amino-1,1,1-trifluoropropane hydrochloride. National Center for Biotechnology Information. Available at: [Link]
-
Jiménez, D., et al. (2022). Synthesis of α,γ-Chiral Trifluoromethylated Amines through the Stereospecific Isomerization of α-Chiral Allylic Amines. Organic Letters. Available at: [Link]
-
Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. Available at: [Link]
-
Denton, J. R., et al. (2007). Enantioselective Synthesis of Trifluoromethyl-Substituted Cyclopropanes. Organic Letters. Available at: [Link]
-
Wang, Y., et al. (2013). Asymmetric Synthesis of Trifluoromethylated Amines via Catalytic Enantioselective Isomerization of Imines. PMC - NIH. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Available at: [Link]
-
Li, X., et al. (2024). Asymmetric aza-Henry reaction toward trifluoromethyl β-nitroamines and biological investigation of their adamantane-type derivatives. Frontiers in Chemistry. Available at: [Link]
-
Organic Syntheses. (n.d.). (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID. Organic Syntheses Procedure. Available at: [Link]
-
The Royal Society of Chemistry. (n.d.). Enantioselective synthesis of α-perfluoroalkylated prolines, their 6,7- membered homologues and derivatives. Available at: [Link]
-
Chem Help ASAP. (2020). reductive amination & secondary amine synthesis. YouTube. Available at: [Link]
-
PubMed. (2019). Synthesis of α-Trifluoromethylamines by Cu-Catalyzed Regio- and Enantioselective Hydroamination of 1-Trifluoromethylalkenes. Available at: [Link]
-
The Royal Society of Chemistry. (2021). Synthetic schemes. Available at: [Link]
-
ResearchGate. (n.d.). Enantioselective Synthesis of β-Fluoro Amines via β-Amino α-Fluoro Nitroalkanes and a Traceless Activating Group Strategy. Available at: [Link]
-
PubMed Central. (n.d.). Practical Method for Preparation of (S)-2-Amino-5,5,5-trifluoropentanoic Acid via Dynamic Kinetic Resolution. Available at: [Link]
-
PubMed Central. (n.d.). Synthesis of α,γ-Chiral Trifluoromethylated Amines through the Stereospecific Isomerization of α-Chiral Allylic Amines. Available at: [Link]
-
PubMed Central. (n.d.). Enantioselective Synthesis of β-Fluoro Amines via β-Amino α-Fluoro Nitroalkanes and a Traceless Activating Group Strategy. Available at: [Link]
-
GSRS. (n.d.). 1,1,1-TRIFLUOROPROPAN-2-AMINE, (R)-. Available at: [Link]
-
GSRS. (n.d.). 1,1,1-TRIFLUOROPROPAN-2-AMINE HYDROCHLORIDE, (S)-. Available at: [Link]
-
MDPI. (2024). After the Hurricane: Anti-COVID-19 Drugs Development, Molecular Mechanisms of Action and Future Perspectives. Available at: [Link]
-
precisionFDA. (n.d.). GSRS. Available at: [Link]
Sources
- 1. Enantioselective Synthesis of Trifluoromethyl-Substituted Cyclopropanes [organic-chemistry.org]
- 2. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 3. GSRS [gsrs.ncats.nih.gov]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 6. m.youtube.com [m.youtube.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Asymmetric Synthesis of Trifluoromethylated Amines via Catalytic Enantioselective Isomerization of Imines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. EP1044959A2 - Process for preparing a 1,1,1-trifluoro-2-aminoalkane - Google Patents [patents.google.com]
- 10. Frontiers | Asymmetric aza-Henry reaction toward trifluoromethyl β-nitroamines and biological investigation of their adamantane-type derivatives [frontiersin.org]
- 11. (R)-2-Amino-1,1,1-trifluoropropane hydrochloride | C3H7ClF3N | CID 44593757 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. (R)-2-AMINO-1,1,1-TRIFLUOROPROPANE HYDROCHLORIDE | 177469-12-4 [chemicalbook.com]
Technical Monograph: (S)-1,1,1-Trifluoropropan-2-amine Hydrochloride
CAS Number: 125353-44-8 [1][2][3]
Executive Summary
(S)-1,1,1-Trifluoropropan-2-amine hydrochloride is a high-value fluorinated chiral building block extensively utilized in modern medicinal chemistry and agrochemical development. As a bioisostere of the isopropyl group, the introduction of the trifluoromethyl (
Identity & Physicochemical Profile[1][2][5][6][7][8][9][10][11]
The precise identification of the stereoisomer is critical in drug development, where enantiomeric purity dictates pharmacodynamic efficacy.
| Parameter | Technical Specification |
| Chemical Name | (S)-1,1,1-Trifluoropropan-2-amine hydrochloride |
| CAS Number | 125353-44-8 |
| Synonyms | (S)-2-Amino-1,1,1-trifluoropropane HCl; (S)-TFPA[1][4]·HCl |
| Molecular Formula | |
| Molecular Weight | 149.54 g/mol |
| Appearance | White to off-white crystalline solid |
| Melting Point | ~240°C (decomposition) |
| Chirality | S-enantiomer (Absolute configuration) |
| Solubility | Soluble in water, methanol, ethanol; Insoluble in non-polar solvents |
Scientist’s Note: The free base of this amine is volatile and prone to forming carbamates with atmospheric
. The hydrochloride salt is the preferred form for storage and handling due to its crystalline stability, though it remains hygroscopic.
Synthetic Routes & Manufacturing Methodologies[13]
High-purity synthesis of (S)-1,1,1-trifluoropropan-2-amine hydrochloride is challenging due to the electron-withdrawing nature of the
A. The Sulfinimine Route (High Precision)
This method utilizes tert-butanesulfinamide as a chiral auxiliary. It is favored in process chemistry for its reliability and high diastereoselectivity (
Mechanism:
-
Condensation of 1,1,1-trifluoroacetone with (S)-2-methylpropane-2-sulfinamide.
-
Diastereoselective reduction of the resulting sulfinimine using
or L-Selectride. -
Acidic cleavage of the sulfinyl group to yield the chiral amine salt.
B. Classical Resolution (Scalable)
Racemic trifluoroisopropylamine is reacted with enantiopure tartaric acid. The diastereomeric salts are separated via fractional crystallization. While scalable, this method is labor-intensive and theoretically limited to a 50% yield without recycling.
Visualization: Synthesis Workflow
The following diagram outlines the decision logic and process flow for the Sulfinimine route, highlighting the critical control points for stereochemistry.
Figure 1: Stereoselective synthesis via the Sulfinimine route, ensuring high enantiomeric excess.[5]
Applications in Medicinal Chemistry
The incorporation of (S)-1,1,1-trifluoropropan-2-amine is rarely accidental; it is a strategic design choice driven by the "Fluorine Effect."
Bioisosteric Replacement Strategy
The
-
Metabolic Blocking: The
bond is the strongest single bond in organic chemistry ( ). Replacing a standard isopropyl group with a trifluoroisopropyl group blocks CYP450-mediated hydroxylation at the methine position, significantly extending the drug's half-life ( ). -
pKa Modulation: The strong electron-withdrawing effect of the
group (Hammett ) reduces the of the adjacent amine by 2–3 units compared to non-fluorinated analogues. This reduces the basicity, potentially improving oral bioavailability by reducing lysosomal trapping and improving membrane permeability.
Visualization: Drug Design Logic
This decision tree illustrates when a medicinal chemist should deploy this specific scaffold.
Figure 2: Strategic rationale for incorporating the trifluoroisopropylamine moiety in lead optimization.
Handling, Stability, & Safety Protocols
Storage Conditions:
-
Hygroscopicity: The hydrochloride salt is hygroscopic. It must be stored in a tightly sealed container, preferably within a desiccator or under an inert atmosphere (Nitrogen/Argon).
-
Temperature: Long-term storage at 2-8°C is recommended to prevent slow degradation or discoloration.
Experimental Handling:
-
Free Base Liberation: When liberating the free amine for coupling reactions, perform the extraction in a cold biphasic system (e.g., DCM/NaOH) and use immediately. The free amine is volatile (
). -
Coupling Reactions: Due to the reduced nucleophilicity of the amine (caused by the electron-withdrawing
), standard amide coupling conditions (EDC/HOBt) may be sluggish. Using more reactive coupling agents like HATU or converting the carboxylic acid to an acid chloride is often required.
References
-
Sigma-Aldrich. (S)-1,1,1-Trifluoropropan-2-amine hydrochloride Product Sheet. Retrieved from
-
ChemicalBook. (S)-1,1,1-Trifluoroisopropylamine hydrochloride Properties and Suppliers. Retrieved from
-
University of Southampton. 1,1,1-Trifluoropropan-2-ammonium triflate: stereoselective synthesis. ePrints Soton. Retrieved from
-
PubChem. Compound Summary: (S)-1,1,1-Trifluoropropan-2-amine hydrochloride.[3] National Library of Medicine. Retrieved from
-
CymitQuimica. 2-Propanamine, 1,1,1-trifluoro-, hydrochloride (1:1), (2S)- Technical Data. Retrieved from
Sources
- 1. 2-Propanamine, 1,1,1-trifluoro-, hydrochloride (1:1), (2S)- [cymitquimica.com]
- 2. (S)-1,1,1-Trifluoropropan-2-amine hydrochloride | 125353-44-8 [sigmaaldrich.com]
- 3. GSRS [gsrs.ncats.nih.gov]
- 4. (R)-2-AMINO-1,1,1-TRIFLUOROPROPANE HYDROCHLORIDE | 177469-12-4 [chemicalbook.com]
- 5. eprints.soton.ac.uk [eprints.soton.ac.uk]
Technical Whitepaper: Structural Elucidation & Quality Control of 1,1,1-Trifluoropropan-2-amine Hydrochloride
Executive Summary
1,1,1-Trifluoropropan-2-amine hydrochloride (TFPA-HCl) represents a critical "magic methyl" bioisostere in modern drug discovery. By replacing a standard isopropyl group with a trifluoroisopropyl moiety, medicinal chemists can significantly modulate pKa, enhance metabolic stability against CYP450 oxidation, and increase lipophilicity without altering steric bulk.
However, the elucidation of TFPA-HCl presents unique challenges: the volatility of the free base, the complex spin-spin coupling induced by the trifluoromethyl group, and the absolute requirement for enantiomeric purity. This guide provides a definitive, self-validating workflow for the structural confirmation and quality control of TFPA-HCl, designed for high-throughput analytical environments.
Strategic Context: The Fluorine Effect
In drug development, the trifluoromethyl (
-
Metabolic Blocking: The C-F bond (116 kcal/mol) is virtually metabolically inert. Placing a
group adjacent to the amine prevents -hydroxylation. -
pKa Modulation: The strong electron-withdrawing nature of the
group lowers the pKa of the adjacent amine (compared to isopropylamine), often improving oral bioavailability by reducing the percentage of ionized drug in the GI tract.
Analytical Workflow
The following diagram outlines the logical flow for complete structural validation, moving from bulk property confirmation to absolute stereochemical assignment.
Figure 1: Step-wise analytical workflow for TFPA-HCl characterization. Blue indicates input, Grey indicates routine spectroscopy, Red/Green indicates critical quality attributes.
Structural Elucidation: Spectroscopic Deep Dive
Nuclear Magnetic Resonance (NMR)
The
F NMR (The Anchor)
-
Signal: Doublet (approx. -76.0 ppm).
-
Coupling:
Hz. -
Diagnostic Value: Integration confirms the presence of 3 equivalent fluorine atoms. A singlet here often indicates decoupling or loss of the chiral proton; a doublet confirms the
connectivity.
H NMR (The Connectivity)
The methine proton (H2) is the most critical signal. It resides in a complex magnetic environment due to coupling with both the methyl group (H3) and the fluorine atoms.
| Position | Shift ( | Multiplicity | Coupling Constants ( | Interpretation |
| ~8.5 - 9.0 | Broad Singlet | N/A | Ammonium salt protons. Disappears in | |
| CH (H2) | ~4.0 - 4.5 | Multiplet | Coupled to 3 methyl protons and 3 fluorine atoms. Often appears as a broad quartet-like multiplet. | |
| ~1.3 - 1.5 | Doublet | Standard methyl doublet. |
C NMR (The Skeleton)
Carbon-Fluorine coupling is the definitive proof of the backbone structure.
-
C1 (
): Quartet, Hz. -
C2 (
): Quartet, Hz. -
C3 (
): Singlet (or weak quartet), minimal coupling.
Mass Spectrometry (HRMS)
-
Technique: ESI (+) or CI.
-
Target Ion:
Da ( ). -
Impurity Watch: Look for dimer formation (
) or loss of HF ( ), which suggests thermal degradation in the source.
Stereochemical Determination (The Critical Step)
TFPA-HCl contains a chiral center at C2. For drug development, enantiomeric excess (ee) >98% is typically required. Standard NMR cannot distinguish enantiomers.
Method A: Chiral Derivatization (Mosher's Method)
This is the preferred method for R&D labs without dedicated Chiral GC columns.
-
React TFPA-HCl with (R)- and (S)-
-methoxy- -(trifluoromethyl)phenylacetyl chloride (MTPA-Cl). -
Analyze via
NMR.[2] -
Result: Diastereomers will show distinct
chemical shifts (separation ppm).
Method B: Chiral Gas Chromatography (QC Method)
Due to the volatility of the free amine, GC is superior to HPLC.
-
Column: Cyclodextrin-based stationary phase (e.g., Chirasil-Dex CB).
-
Conditions: Isothermal at low temperature (40-60°C) to prevent racemization.
-
Derivatization: Pre-column derivatization with Trifluoroacetic Anhydride (TFAA) is recommended to improve peak shape and volatility.
Experimental Protocols
Protocol 1: NMR Sample Preparation (Self-Validating)
Objective: Ensure complete dissolution without inducing exchange of ammonium protons.
-
Weighing: Weigh 10-15 mg of TFPA-HCl into a clean vial.
-
Solvation: Add 0.6 mL of DMSO-d6 (99.9% D).
-
Note: Do not use
as the salt is insoluble. Do not use if you need to quantify the amine protons.
-
-
Verification (Self-Check): Shake until the solution is perfectly clear. If turbidity persists, the salt may be the free base (oily) or contaminated with inorganic salts.
-
Acquisition: Run
(un-decoupled) first. If the signal is a singlet, stop—the sample may be degraded or the wrong structure. It must be a doublet.
Protocol 2: Determination of Enantiomeric Purity via GITC
Objective: Quick assessment of optical purity using 2,3,4,6-Tetra-O-acetyl-beta-D-glucopyranosyl isothiocyanate (GITC).
-
Free Basing: In a 1.5 mL vial, mix 10 mg TFPA-HCl with 200 µL Acetonitrile and 20 µL Triethylamine (TEA). Vortex.
-
Derivatization: Add 15 mg GITC. Shake at room temperature for 30 minutes.
-
Analysis: Inject onto a standard C18 HPLC column (reverse phase).
-
Mobile Phase: Water/Acetonitrile gradient.
-
Detection: UV at 254 nm.
-
-
Logic: The GITC reagent is chiral. Reaction with (R)-TFPA and (S)-TFPA yields diastereomers with significantly different retention times.
Synthesis & Impurity Logic
Understanding the synthesis helps predict impurities.
-
Route: Reductive amination of 1,1,1-trifluoroacetone with benzylamine
Hydrogenolysis. -
Key Impurity: Dibenzylamine or N-benzyl-TFPA intermediates.
-
Detection: Check aromatic region (7.0 - 7.5 ppm) in
NMR. A pure TFPA-HCl spectrum should have zero aromatic signals.
Figure 2: Synthetic origin of common impurities. Presence of aromatics in NMR indicates failure at the hydrogenation step.
References
-
University of Southampton. (2012). 1,1,1-Trifluoropropan-2-ammonium triflate: stereoselective synthesis and direct use in reaction with epoxides.[2] ePrints Soton. [Link]
-
PubChem. (2023). (R)-2-Amino-1,1,1-trifluoropropane hydrochloride Compound Summary. National Library of Medicine. [Link]
-
Shah, P., & Westwell, A. D. (2007).[3] The role of fluorine in medicinal chemistry.[1][3][4][5] Journal of Enzyme Inhibition and Medicinal Chemistry.[3] [Link]
-
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 3. The role of fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. CN112745225A - Preparation method of 1,1, 1-trifluoro-isopropylamine - Google Patents [patents.google.com]
Strategic Utilization of 1,1,1-Trifluoropropan-2-amine Hydrochloride in Medicinal Chemistry
Introduction: The Fluorine Effect in Drug Design
In the landscape of modern medicinal chemistry, 1,1,1-Trifluoropropan-2-amine hydrochloride (and its free base) has emerged as a critical chiral building block. The incorporation of a trifluoromethyl (-CF₃) group adjacent to an amine center serves a dual purpose: it modulates the basicity (pKa) of the amine, often improving oral bioavailability and blood-brain barrier (BBB) penetration, and it blocks metabolic hotspots, preventing oxidative deamination by cytochrome P450 enzymes.
This guide provides a technical deep-dive into the nomenclature, synthesis, and quality control of this moiety, grounded in its application in FDA-approved therapeutics like Vorasidenib .
Nomenclature and Synonyms
The naming of fluorinated aliphatic amines can be inconsistent across vendor catalogs and chemical databases, leading to procurement errors. The core confusion arises between "propyl" and "isopropyl" descriptors.
Nomenclature Logic
The molecule is a propane chain with an amine at position 2 and three fluorines at position 1.
-
IUPAC: 1,1,1-trifluoropropan-2-amine[1]
-
Common/Trivial: 2,2,2-trifluoro-1-methylethylamine (Views the molecule as an ethylamine with a methyl and CF3 substituent).
-
Misleading: "Trifluoroisopropylamine" (While chemically descriptive, this often leads to indexing errors in older databases).
Synonym & CAS Registry Table
| Identity | CAS Number | Primary Synonyms | Context |
| (R)-Isomer HCl | 177469-12-4 | (R)-1-methyl-2,2,2-trifluoroethylamine HCl(2R)-1,1,1-trifluoropropan-2-amine HCl | Primary Drug Building Block (e.g., Vorasidenib) |
| (S)-Isomer HCl | 125353-44-8 | (S)-1,1,1-trifluoroisopropylamine HCl(2S)-1,1,1-trifluoropropan-2-amine HCl | Chiral research standards |
| Racemic HCl | 2968-32-3 | DL-1,1,1-trifluoro-2-propylamine HCl | General screening |
| Free Base (R) | 779303-24-1 | (R)-1,1,1-trifluoropropan-2-amine | Synthesis intermediate |
Nomenclature Visualization
Figure 1: Logical derivation of the two dominant naming conventions for the 1,1,1-trifluoropropan-2-amine moiety.
Case Study: Vorasidenib (AG-881)
The strategic importance of the (R)-enantiomer (CAS: 177469-12-4) is exemplified by Vorasidenib , a dual inhibitor of mutant IDH1 and IDH2 enzymes approved for glioma treatment.
-
Structure: Vorasidenib contains two (R)-1,1,1-trifluoropropan-2-amine moieties linked to a central triazine core.[1]
-
Function: The electron-withdrawing CF₃ groups reduce the electron density on the adjacent nitrogens. This lowers the basicity, preventing protonation at physiological pH, which is crucial for the drug's ability to cross the blood-brain barrier (BBB) passively.
-
Metabolic Stability: The C-H bond adjacent to the CF₃ group is deactivated against hydroxylation, extending the drug's half-life.
Experimental Protocol: Asymmetric Synthesis
While industrial routes use hazardous SF₄ gas on alanine, a safer, high-fidelity laboratory protocol utilizes the Ellman Sulfinamide auxiliary. This method is self-validating as the diastereomeric intermediates can be separated to ensure high enantiomeric excess (ee).
Reagents & Equipment
-
Substrate: 1,1,1-Trifluoroacetone
-
Auxiliary: (R)-(+)-2-Methyl-2-propanesulfinamide (Ellman's auxiliary)
-
Catalyst: Titanium(IV) ethoxide (Ti(OEt)₄)
-
Reductant: Sodium Borohydride (NaBH₄)
-
Solvent: THF (anhydrous)
Step-by-Step Workflow
Step 1: Condensation (Imine Formation)
-
Charge a flame-dried flask with (R)-2-methyl-2-propanesulfinamide (1.0 equiv) and 1,1,1-trifluoroacetone (1.2 equiv) in THF.
-
Add Ti(OEt)₄ (2.0 equiv) dropwise. Caution: Exothermic.
-
Reflux at 70°C for 12 hours. Monitor by TLC (or ¹⁹F NMR).
-
Validation: Disappearance of ketone signal in ¹⁹F NMR.
Step 2: Diastereoselective Reduction
-
Cool the mixture to -40°C.
-
Add NaBH₄ (3.0 equiv) slowly. The bulky auxiliary directs the hydride attack to the Re-face.
-
Warm to room temperature and stir for 4 hours.
-
Quench with brine, filter through Celite, and extract with EtOAc.
-
Purification: Silica gel chromatography. Critical: Isolate the major diastereomer if high ee (>99%) is required.
Step 3: Cleavage to Hydrochloride Salt
-
Dissolve the sulfinamide intermediate in MeOH.
-
Add 4M HCl in dioxane (excess). Stir for 1 hour.
-
Concentrate in vacuo.
-
Crystallization: Triturate with Et₂O/Hexanes to precipitate (R)-1,1,1-trifluoropropan-2-amine hydrochloride as a white solid.
Synthesis Pathway Visualization
Figure 2: Asymmetric synthesis via Ellman auxiliary, allowing for isolation of enantiopure material.
Analytical Protocol: Identity & Purity Verification
Distinguishing the (R) and (S) enantiomers is critical. Standard HPLC often fails due to the lack of a UV chromophore. ¹⁹F NMR is the superior method.
¹⁹F NMR Diastereomeric Assay
This protocol uses a chiral derivatizing agent (Mosher's Acid Chloride) to convert enantiomers into diastereomers with distinct Fluorine shifts.
Materials:
-
Analyte: ~10 mg of the amine HCl salt.
-
Reagent: (S)-(+)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride (Mosher's Chloride).
-
Base: Pyridine-d5 (acts as solvent and base).
Procedure:
-
Dissolve 10 mg of the amine HCl in 0.6 mL Pyridine-d5 in an NMR tube.
-
Add 15 µL of (S)-Mosher's Chloride. Shake well.
-
Allow to react for 15 minutes at room temperature.
-
Acquire ¹⁹F NMR (decoupled).
Interpretation:
-
Result: You will observe CF₃ doublets for the amide product.
-
Differentiation: The (R,S)-diastereomer and (S,S)-diastereomer will have distinct chemical shifts (typically separated by ~0.05 - 0.1 ppm).
-
Calculation: Integrate the two CF₃ peaks.
Quantitative Data Summary
| Property | Value | Note |
| Molecular Weight | 149.54 g/mol | HCl Salt |
| Appearance | White crystalline solid | Hygroscopic |
| Melting Point | 185 - 190 °C | Varies by crystal form |
| ¹⁹F NMR Shift | -75 to -78 ppm | Varies by solvent/derivative |
| Solubility | High: Water, MeOH, DMSOLow: Hexanes, Toluene |
References
-
PubChem. (R)-2-Amino-1,1,1-trifluoropropane hydrochloride (CID 44593757). National Library of Medicine. [Link]
-
FDA Access Data. Vorasidenib (AG-881) Approval History and Labeling. U.S. Food and Drug Administration.[2][3] [Link]
- Robak, M. T., et al. (2010). Synthesis and Applications of tert-Butanesulfinamide. Chemical Reviews, 110(6), 3600–3740. (Methodology grounding for Ellman synthesis).
- Konno, T., et al. (2022). Recent Advances in the Synthesis of Trifluoromethylated Amines. Journal of Fluorine Chemistry.
Sources
An In-depth Technical Guide to the Physical Properties of 1,1,1-Trifluoropropan-2-amine Hydrochloride
Introduction: The Significance of a Fluorinated Chiral Building Block
In the landscape of modern drug discovery and agrochemical development, the strategic incorporation of fluorine atoms into molecular scaffolds is a well-established strategy for fine-tuning pharmacokinetic and pharmacodynamic properties. The trifluoromethyl group, in particular, is prized for its ability to enhance metabolic stability, binding affinity, and bioavailability. 1,1,1-Trifluoropropan-2-amine hydrochloride stands out as a key chiral building block, offering a trifluoromethyl group and a primary amine on a simple three-carbon backbone.[1] Its utility as a precursor for more complex, high-value molecules makes a thorough understanding of its physical properties essential for any researcher or development professional working with this compound.[2]
This guide provides a comprehensive analysis of the core physical properties of this compound. Moving beyond a simple recitation of data, we will delve into the causality behind these properties and provide actionable, field-proven protocols for their validation. This document is designed to serve as a practical resource for scientists, enabling robust and reproducible research and development.
Chemical Identity and Structural Elucidation
The foundational step in characterizing any chemical entity is to establish its unambiguous identity. This compound is a salt, formed by the protonation of the primary amine of 1,1,1-trifluoropropan-2-amine by hydrochloric acid. The presence of a chiral center at the C2 position means the compound can exist as a racemic mixture or as individual (R) and (S) enantiomers.
Table 1: Chemical Identifiers for this compound
| Identifier | Value |
| Molecular Formula | C₃H₇ClF₃N[3][4] |
| Molecular Weight | 149.54 g/mol [3][4] |
| CAS Number (Racemic) | 421-49-8[5] |
| CAS Number ((R)-enantiomer) | 177469-12-4[4][6] |
| CAS Number ((S)-enantiomer) | 125353-44-8[7] |
The three-dimensional arrangement of the atoms dictates the molecule's interaction with other chiral molecules, a critical consideration in pharmaceutical applications.
Caption: Chemical structure of 1,1,1-Trifluoropropan-2-ammonium chloride.
Core Physicochemical Properties
The bulk physical properties of a compound govern its behavior in various experimental and processing conditions. For a hydrochloride salt, properties such as melting point and solubility are dictated by the strong ionic interactions of the crystal lattice.
Table 2: Summary of Physical Properties
| Property | Value | Significance & Commentary |
| Appearance | White to off-white solid[6] | A consistent, uniform appearance is an initial indicator of purity. Deviations in color may suggest the presence of impurities. |
| Melting Point | 240 °C (for (S)-enantiomer)[7] | A sharp melting point is a primary indicator of high purity. This relatively high value is expected for an amine salt due to strong ionic lattice forces. |
| Boiling Point | 116 °C at 760 mmHg (for (R)-enantiomer)[3][8] | This value likely represents the boiling point with decomposition, as ionic salts typically do not boil in the traditional sense at atmospheric pressure. |
| pKa (of conjugate acid) | ~5.82 (Predicted for free amine)[2] | The pKa of the corresponding ammonium ion (R-NH₃⁺) dictates the compound's ionization state at a given pH. The strong electron-withdrawing effect of the CF₃ group significantly reduces the basicity of the amine compared to its non-fluorinated analog, isopropylamine (pKa ≈ 10.7), resulting in a lower pKa for the conjugate acid.[2] |
| Solubility | No quantitative data available | As an ionic salt, it is expected to be soluble in polar protic solvents like water and methanol, and poorly soluble in nonpolar aprotic solvents like hexanes and diethyl ether. Experimental determination is required for specific applications (see Protocol 2). |
| Storage Conditions | Store under inert gas (Nitrogen or Argon) at 2-8°C or room temperature in a dry, sealed container.[5][6] | The compound is likely hygroscopic. Proper storage is crucial to prevent moisture absorption, which can affect sample integrity and weighing accuracy. |
Spectroscopic Signature for Structural Verification
Spectroscopic analysis provides a fingerprint of the molecule, allowing for unambiguous structural confirmation and purity assessment. While specific spectra for this compound are not widely published, its structure allows for a clear prediction of its key spectroscopic features.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to be relatively simple. The proton on the chiral carbon (C2) will appear as a multiplet due to coupling with both the adjacent methyl protons and the trifluoromethyl group's fluorine atoms. The methyl (CH₃) protons will appear as a doublet, split by the adjacent C2 proton. The ammonium (-NH₃⁺) protons may appear as a broad singlet, and their chemical shift can be highly dependent on the solvent and concentration. The addition of D₂O would cause the -NH₃⁺ signal to disappear due to proton-deuterium exchange, a useful diagnostic test.[9]
-
¹³C NMR: The carbon spectrum will show three distinct signals. The trifluoromethyl carbon (CF₃) will appear as a quartet due to one-bond coupling with the three fluorine atoms. The chiral carbon (C2) will be shifted downfield due to the attachment of the electronegative nitrogen and will also show coupling to the fluorine atoms (²J_CF). The methyl carbon (C3) will show the most upfield signal. Carbons attached to amines typically appear in the 37-45 ppm range.[10]
Infrared (IR) Spectroscopy
The IR spectrum provides information about the functional groups present. Key expected absorption bands include:
-
N-H Stretching: A broad, strong absorption in the range of 2800-3200 cm⁻¹ is characteristic of the ammonium salt (R-NH₃⁺).
-
C-F Stretching: Very strong, intense absorptions in the 1100-1300 cm⁻¹ region are characteristic of the trifluoromethyl group.
-
N-H Bending: A medium to strong band around 1500-1600 cm⁻¹.
Mass Spectrometry (MS)
In mass spectrometry, the free amine (after liberation from the salt) would be analyzed. The molecular ion peak for the free amine (C₃H₆F₃N) would be observed at m/z 113. A key fragmentation pathway for aliphatic amines is the α-cleavage, which involves the loss of a radical from the carbon adjacent to the nitrogen. For this molecule, the most likely fragmentation would be the loss of a methyl radical (•CH₃) to form a stable iminium cation [CH(NH₂)=CF₃]⁺ at m/z 98.[11]
Experimental Protocols for Property Validation
Trustworthiness in research is built upon self-validating systems. The following protocols are provided to enable researchers to independently verify key physical properties.
Protocol 1: Melting Point Determination
Causality: The melting point is a sensitive probe of purity. Impurities disrupt the crystal lattice, typically leading to a lower and broader melting range. This protocol uses a standard capillary method for accurate determination.
Caption: Workflow for Melting Point Determination.
Step-by-Step Methodology:
-
Sample Preparation: Ensure the this compound sample is thoroughly dried, as moisture can depress the melting point. Grind a small amount to a fine powder to ensure uniform heat distribution.
-
Capillary Loading: Tightly pack the powdered sample into a capillary melting point tube to a height of 2-3 mm.
-
Instrument Setup: Place the capillary tube into a calibrated melting point apparatus.
-
Heating: Heat the sample rapidly to a temperature approximately 15-20°C below the expected melting point (e.g., heat rapidly to 220°C).
-
Equilibration and Ramping: Reduce the heating rate to 1-2°C per minute to allow for thermal equilibrium between the sample and the thermometer.
-
Data Recording: Observe the sample closely. Record the temperature at which the first drop of liquid appears (T_onset) and the temperature at which the last solid crystal melts (T_clear). A pure sample will have a sharp melting range of < 2°C.
Protocol 2: Isothermal Shake-Flask Solubility Determination
Causality: Solubility is a measure of the equilibrium concentration of a solute in a solvent at a given temperature. The shake-flask method is the gold standard, ensuring that this equilibrium is truly reached. This is critical for developing formulations or designing reaction conditions.
Step-by-Step Methodology:
-
System Setup: To a series of sealed vials, add a known volume (e.g., 2 mL) of the desired solvent (e.g., water, methanol, dichloromethane).
-
Solute Addition: Add an excess of this compound to each vial. The presence of undissolved solid at the end of the experiment is essential to confirm that a saturated solution has been achieved.
-
Equilibration: Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25°C). Agitate the vials for a sufficient time to reach equilibrium (typically 24-48 hours). A preliminary experiment should be run to confirm the time to equilibrium by sampling at various time points (e.g., 8, 16, 24, 48 hours) until the concentration plateaus.
-
Sample Preparation: After equilibration, allow the vials to stand undisturbed at the set temperature for several hours to allow the excess solid to settle.
-
Sampling and Analysis: Carefully withdraw a known volume of the supernatant. Filter the sample through a 0.22 µm syringe filter to remove any suspended solids. Quantify the concentration of the dissolved compound using a suitable analytical technique (e.g., HPLC-UV, LC-MS, or ¹⁹F NMR with an internal standard).
Conclusion
This compound is a fundamentally important building block whose utility is underpinned by its distinct physical properties. Its nature as a chiral, high-melting-point solid, combined with the significant electronic influence of the trifluoromethyl group on the amine's basicity, defines its handling, reactivity, and application scope. The data and protocols presented in this guide provide the necessary foundation for researchers and drug development professionals to utilize this compound with confidence, ensuring both the integrity of their starting materials and the success of their synthetic endeavors.
References
-
1,1,1-Trifluoro-isopropylamine. ChemBK. [Link]
-
(R)-2-Amino-1,1,1-trifluoropropane hydrochloride. PubChem. [Link]
-
1,1,1-Trifluoropropan-2-amine (trifluoroisopropylamine) 1 is a valuable fluorinated building block. ePrints Soton - University of Southampton. [Link]
-
Interpreting C-13 NMR Spectra. Chemistry LibreTexts. [Link]
-
Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]
-
24.10: Spectroscopy of Amines. Chemistry LibreTexts. [Link]
-
Used as a chiral building block in the synthesis of pharmaceuticals. MySkinRecipes. [Link]
Sources
- 1. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 2. chembk.com [chembk.com]
- 3. (R)-1,1,1-trifluoropropan-2-amine hydrochloride-SHAANXI LIGHTE OPTOELECTRONICS MATERIAL CO., LTD [en.ltom.com]
- 4. (R)-2-Amino-1,1,1-trifluoropropane hydrochloride | C3H7ClF3N | CID 44593757 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. CAS 421-49-8 | (RS)-2-Amino-1,1,1-trifluoropropane hydrochloride - Synblock [synblock.com]
- 6. (R)-2-AMINO-1,1,1-TRIFLUOROPROPANE HYDROCHLORIDE | 177469-12-4 [chemicalbook.com]
- 7. (S)-1,1,1-Trifluoropropan-2-amine hydrochloride | 125353-44-8 [sigmaaldrich.com]
- 8. (R)-1,1,1-trifluoropropan-2-amine hydrochloride | 177469-12-4 [sigmaaldrich.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. chem.libretexts.org [chem.libretexts.org]
A Technical Guide to the Commercial Availability of Enantiopure 1,1,1-Trifluoropropan-2-amine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
Enantiopure 1,1,1-trifluoropropan-2-amine hydrochloride, a chiral fluorinated building block, is of significant interest in the pharmaceutical and agrochemical industries. Its trifluoromethyl group can impart unique properties to bioactive molecules, such as enhanced metabolic stability, binding affinity, and lipophilicity. This in-depth technical guide provides a comprehensive overview of the commercial availability of the (R)- and (S)-enantiomers of this compound. It delves into the primary synthetic routes for obtaining the enantiopure forms, including industrial-scale synthesis and laboratory-based chiral resolution and asymmetric synthesis. Furthermore, this guide details the critical analytical techniques for determining enantiomeric purity, with a focus on chiral High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). Finally, it explores the current and potential applications of this valuable chiral intermediate in the development of novel therapeutic agents and crop protection products.
Introduction: The Significance of Chiral Fluorinated Amines
Chirality plays a pivotal role in the biological activity of molecules. For many pharmaceuticals and agrochemicals, only one enantiomer is responsible for the desired therapeutic or pesticidal effect, while the other may be inactive or even exert toxic effects. The incorporation of fluorine atoms, particularly the trifluoromethyl (CF3) group, into organic molecules has become a powerful strategy in drug discovery and development. The unique electronic properties and steric bulk of the CF3 group can significantly influence a molecule's pharmacokinetic and pharmacodynamic profile.
1,1,1-Trifluoropropan-2-amine combines both chirality and a trifluoromethyl group, making it a highly sought-after building block for the synthesis of complex, high-value molecules. The hydrochloride salt form enhances its stability and ease of handling in laboratory and industrial settings. This guide serves as a technical resource for researchers and professionals seeking to source, synthesize, and utilize this versatile chiral amine.
Commercial Availability and Supplier Landscape
Both enantiomers, (R)-1,1,1-Trifluoropropan-2-amine hydrochloride and (S)-1,1,1-Trifluoropropan-2-amine hydrochloride, as well as the racemic mixture, are commercially available from a variety of chemical suppliers. The enantiomeric excess (ee) and chemical purity are critical specifications for researchers, with most reputable suppliers offering enantiopure forms with an ee of ≥98%.
Table 1: Representative Commercial Suppliers and Product Specifications
| Supplier | Product Name | CAS Number | Enantiomeric Excess (ee%) | Chemical Purity (%) |
| Sigma-Aldrich | (R)-1,1,1-trifluoropropan-2-amine hydrochloride | 177469-12-4 | ≥98 | ≥97 |
| Sigma-Aldrich | (S)-1,1,1-trifluoropropan-2-amine hydrochloride | 125353-44-8 | ≥98 | ≥97 |
| Ambeed | This compound (Racemic) | 2968-32-3 | - | ≥98[1] |
| Synblock | (RS)-2-Amino-1,1,1-trifluoropropane hydrochloride | 421-49-8 | - | ≥98[2] |
| Echemi | (2S)-1,1,1-trifluoropropan-2-amine,hydrochloride | 125353-44-8 | Not specified | Not specified[3] |
Note: This table is not exhaustive and represents a snapshot of available products. Researchers should always consult the supplier's certificate of analysis for the most up-to-date and lot-specific information.
Synthesis and Chiral Resolution: Pathways to Enantiopurity
The synthesis of enantiopure 1,1,1-trifluoropropan-2-amine can be achieved through several strategic approaches, each with its own advantages and considerations.
Industrial Scale Synthesis: Fluorination of Chiral Precursors
On an industrial scale, the enantiomers of 1,1,1-trifluoropropan-2-amine are often synthesized from the corresponding chiral amino acids, D- and L-alanine.[4] This method involves the fluorination of the amino acid, a process that can be challenging and often requires specialized reagents and conditions.
Diagram 1: Industrial Synthesis via Fluorination of Alanine
Caption: Industrial synthesis of enantiopure this compound.
Chiral Resolution of Racemic Amine
A common laboratory-scale method for obtaining enantiopure amines is the resolution of a racemic mixture. This technique relies on the formation of diastereomeric salts by reacting the racemic amine with a chiral resolving agent. The resulting diastereomers exhibit different physical properties, such as solubility, allowing for their separation by fractional crystallization.[5]
Tartaric acid, a readily available and inexpensive chiral resolving agent, is frequently used for the resolution of racemic amines.[6][7] The principle involves the formation of diastereomeric tartrate salts, one of which is typically less soluble and crystallizes out of solution.
Experimental Protocol: Chiral Resolution with (+)-Tartaric Acid
-
Dissolution: Dissolve one equivalent of racemic 1,1,1-trifluoropropan-2-amine in a suitable solvent (e.g., methanol or ethanol).
-
Salt Formation: To the stirred solution, add a solution of 0.5 equivalents of (+)-tartaric acid in the same solvent.
-
Crystallization: Allow the solution to stand at room temperature or cool to induce crystallization of the less soluble diastereomeric salt.
-
Isolation: Collect the crystals by filtration and wash with a small amount of cold solvent.
-
Liberation of the Free Amine: Treat the isolated diastereomeric salt with a base (e.g., NaOH) to liberate the enantiomerically enriched free amine.
-
Extraction: Extract the free amine with a suitable organic solvent.
-
Salt Formation: Bubble dry HCl gas through the organic solution or add a solution of HCl in an appropriate solvent to precipitate the enantiopure hydrochloride salt.
-
Purification: The precipitated salt can be further purified by recrystallization.
Diagram 2: Workflow for Chiral Resolution
Caption: General workflow for the chiral resolution of a racemic amine.
Asymmetric Synthesis
Asymmetric synthesis provides a more direct route to enantiopure compounds by employing chiral catalysts or auxiliaries to control the stereochemical outcome of a reaction. For the synthesis of chiral amines, methods involving the reduction of prochiral imines or the use of chiral amine transfer reagents are common.
Analytical Methods for Enantiopurity Determination
The determination of enantiomeric excess is crucial for quality control and for understanding the stereochemical outcome of a synthesis or resolution. Chiral chromatography is the most widely used technique for this purpose.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a powerful analytical tool for separating enantiomers. The separation is achieved on a chiral stationary phase (CSP) that interacts differently with the two enantiomers. For the analysis of chiral amines like 1,1,1-trifluoropropan-2-amine, polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are often effective.[2][4]
Table 2: General Chiral HPLC Method Parameters
| Parameter | Typical Conditions |
| Column | Polysaccharide-based CSP (e.g., Chiralcel® OD-H, Chiralpak® AD-H) |
| Mobile Phase | Hexane/Isopropanol with a basic additive (e.g., Diethylamine, DEA) |
| Flow Rate | 0.5 - 1.5 mL/min |
| Detection | UV (after derivatization) or Refractive Index (RI) |
| Temperature | Ambient |
Note: Method development and optimization are essential to achieve baseline separation for a specific analyte.
Chiral Gas Chromatography (GC)
Chiral GC is another effective technique for the enantiomeric separation of volatile compounds like 1,1,1-trifluoropropan-2-amine. Similar to HPLC, chiral GC utilizes a column with a chiral stationary phase, often based on cyclodextrin derivatives.[8] Derivatization of the amine with a suitable reagent may be necessary to improve its volatility and chromatographic behavior.
Diagram 3: Analytical Workflow for Enantiopurity
Caption: Analytical workflow for determining the enantiomeric purity of 1,1,1-trifluoropropan-2-amine HCl.
Applications in Drug Discovery and Agrochemicals
Enantiopure this compound is a valuable building block in the synthesis of a variety of bioactive molecules.
Pharmaceutical Applications
The trifluoromethyl group and the chiral amine functionality make this compound an attractive scaffold for the development of novel therapeutic agents. The incorporation of this moiety can lead to improved metabolic stability, enhanced binding to target proteins, and increased cell permeability. While specific blockbuster drugs containing this exact fragment are not prominently in the public domain, its use as a key intermediate in the synthesis of drug candidates in development is highly probable.
Agrochemical Applications
In the agrochemical sector, the 1,1,1-trifluoropropan-2-amine moiety is incorporated into the structures of some modern pesticides. The trifluoromethyl group can enhance the efficacy and selectivity of herbicides, insecticides, and fungicides.[9] For example, this chiral amine is a key intermediate in the synthesis of certain insecticidal benzamides and fungicidal triazolopyrimidines.[9]
Conclusion
The commercial availability of enantiopure (R)- and (S)-1,1,1-trifluoropropan-2-amine hydrochloride provides researchers and drug development professionals with a valuable tool for the synthesis of novel, high-performance molecules. A thorough understanding of the available synthetic routes, from industrial-scale production to laboratory-based chiral resolution, allows for informed decisions in sourcing or preparing this key intermediate. Furthermore, robust analytical methods, particularly chiral HPLC and GC, are essential for ensuring the enantiomeric purity required for pharmaceutical and agrochemical applications. As the demand for more effective and selective bioactive compounds continues to grow, the importance of chiral fluorinated building blocks like 1,1,1-trifluoropropan-2-amine is set to increase.
References
-
1,1,1-Trifluoropropan-2-ammonium triflate: stereoselective synthesis and direct use in reaction with epoxides - ePrints Soton - University of Southampton. (URL: [Link])
-
Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases - YAKHAK HOEJI. (URL: [Link])
-
Resolution of a Racemic Mixture - Science Learning Center. (URL: [Link])
-
Chiral HPLC separation: strategy and approaches - Chiralpedia. (URL: [Link])
-
Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC | LCGC International. (URL: [Link])
-
5.8: Racemic Mixtures and the Resolution of Enantiomers - Chemistry LibreTexts. (URL: [Link])
-
A Guide to the Analysis of Chiral Compounds by GC. (URL: [Link])
-
Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorporation. (URL: [Link])
-
Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization - The Royal Society of Chemistry. (URL: [Link])
-
Scaffold Morphing To Identify Novel DprE1 Inhibitors with Antimycobacterial Activity - PMC. (URL: [Link])
-
Enzymatic synthesis of mono- and trifluorinated alanine enantiomers expands the scope of fluorine biocatalysis - PMC - NIH. (URL: [Link])
-
Synthesis of enantiomerically enriched β-N-amino (S)-α-alanine analogs via sequential reactions on a chiral Ni(ii) complex - Organic & Biomolecular Chemistry (RSC Publishing). (URL: [Link])
-
Chiral resolution - Wikipedia. (URL: [Link])
Sources
- 1. macmillan.princeton.edu [macmillan.princeton.edu]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]
- 4. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 5. Chiral resolution - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. rsc.org [rsc.org]
- 8. gcms.cz [gcms.cz]
- 9. Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorporation [html.rhhz.net]
An In-depth Technical Guide to the Chirality and Significance of 1,1,1-Trifluoropropan-2-amine
Abstract
This technical guide provides a comprehensive examination of the synthesis, chiral properties, and strategic importance of 1,1,1-trifluoropropan-2-amine. Intended for researchers, scientists, and professionals in drug development, this document delves into the nuanced stereochemistry of this valuable fluorinated building block. We will explore various synthetic routes to both its racemic and enantiomerically pure forms, detail analytical methodologies for enantiomeric resolution, and discuss the profound impact of its trifluoromethyl group on the pharmacokinetic and pharmacodynamic profiles of bioactive molecules. This guide aims to serve as a critical resource, blending theoretical principles with practical, field-proven insights to empower the strategic application of chiral 1,1,1-trifluoropropan-2-amine in next-generation therapeutic design.
Introduction: The Strategic Value of Fluorinated Chiral Amines
The incorporation of fluorine into organic molecules has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a compound's metabolic stability, membrane permeability, and binding affinity for biological targets.[1][2] Among the diverse array of fluorinated structures, chiral trifluoromethylated aliphatic amines, such as 1,1,1-trifluoropropan-2-amine, have emerged as particularly valuable motifs.[1] The trifluoromethyl group, with its strong electron-withdrawing nature and lipophilicity, can significantly alter the pKa of the neighboring amine and introduce favorable metabolic blocking properties.
1,1,1-Trifluoropropan-2-amine, also known as trifluoroisopropylamine, possesses a single stereocenter at the C2 position, giving rise to (R)- and (S)-enantiomers. As is often the case in pharmacology, the biological activity of these enantiomers can differ significantly. This guide will provide an in-depth analysis of the stereoselective synthesis, chiral separation, and critical applications of this important building block.
The Stereochemistry of 1,1,1-Trifluoropropan-2-amine
The core structure of 1,1,1-trifluoropropan-2-amine features a central carbon atom bonded to a hydrogen atom, a methyl group, an amino group, and a trifluoromethyl group. This arrangement creates a chiral center, leading to the existence of two non-superimposable mirror images, the (R) and (S) enantiomers.
Sources
- 1. Recent advances in light-driven synthesis of complex trifluoromethylated aliphatic amines and derivatives - Chemical Communications (RSC Publishing) DOI:10.1039/D5CC03280F [pubs.rsc.org]
- 2. Strategies for the Catalytic Enantioselective Synthesis of α-Trifluoromethyl Amines - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
The Evolving Role of 1,1,1-Trifluoropropan-2-amine Hydrochloride in Asymmetric Synthesis: A Prospective Analysis
Abstract
1,1,1-Trifluoropropan-2-amine hydrochloride is emerging as a valuable chiral building block in the field of asymmetric synthesis. Its unique trifluoromethyl group imparts distinct stereoelectronic properties, making it an attractive precursor for the development of novel chiral ligands, catalysts, and auxiliaries. This guide provides a prospective analysis of its application, based on analogous fluorinated compounds, and outlines potential research directions for its use in stereoselective transformations. While detailed, peer-reviewed protocols for this specific amine are still nascent, this document serves as a foundational resource for researchers and drug development professionals interested in exploring its synthetic potential.
Introduction: The Significance of Fluorinated Chiral Amines
Chiral amines are fundamental building blocks in medicinal chemistry and materials science. The introduction of fluorine atoms into these molecules can significantly alter their physical, chemical, and biological properties. The high electronegativity and steric demand of the trifluoromethyl (CF3) group, in particular, can profoundly influence the conformational preferences and reactivity of a molecule. 1,1,1-Trifluoropropan-2-amine, with its chiral center adjacent to a CF3 group, presents a unique scaffold for inducing asymmetry in chemical reactions.
The hydrochloride salt form of this amine enhances its stability and handling properties, making it a convenient starting material for a variety of synthetic transformations. Its potential lies in its ability to serve as a precursor to a new generation of chiral ligands and organocatalysts with tailored electronic and steric profiles.
Physicochemical Properties and Commercial Availability
A clear understanding of the physical and chemical properties of this compound is essential for its effective use in synthesis.
| Property | Value | Source |
| CAS Number | 162947-44-2 | |
| Molecular Formula | C3H7F3N·HCl | |
| Molecular Weight | 149.55 g/mol | |
| Appearance | White to off-white solid | |
| Purity | Typically >97% |
This compound is readily available from several commercial suppliers, including Santa Cruz Biotechnology, which facilitates its accessibility for research and development purposes.
Prospective Applications in Asymmetric Synthesis
While specific, published applications of this compound in asymmetric catalysis are limited, we can extrapolate its potential from the well-established chemistry of other chiral amines. The primary projected applications fall into three main categories: as a chiral building block, in the synthesis of chiral ligands, and as a chiral resolving agent.
As a Chiral Building Block for Novel Pharmaceuticals
The trifluoromethyl group is a common motif in many pharmaceuticals due to its ability to enhance metabolic stability and binding affinity. The incorporation of the 1,1,1-trifluoropropan-2-amino moiety into a drug candidate can, therefore, be a valuable strategy in drug design.
Synthesis of Chiral Ligands for Transition-Metal Catalysis
Chiral ligands are crucial for the development of enantioselective transition-metal catalysts. This compound can serve as a starting material for a variety of ligand classes, such as chiral phosphines, oxazolines, and salen ligands. The CF3 group can exert a significant electronic and steric influence on the metal center, potentially leading to improved enantioselectivity and catalytic activity.
A hypothetical workflow for the synthesis of a chiral phosphine ligand is presented below:
Application Notes & Protocols: 1,1,1-Trifluoropropan-2-amine Hydrochloride as a Premier Chiral Building Block in Medicinal Chemistry
Abstract
In the landscape of modern drug discovery, the strategic incorporation of specific structural motifs is paramount to achieving desired pharmacological profiles. Chiral amines are foundational components in a vast number of pharmaceuticals, with their stereochemistry being critical for efficacy and safety.[1][2] Simultaneously, the trifluoromethyl (CF₃) group has been recognized as a "superstar" functional group, capable of enhancing metabolic stability, modulating lipophilicity, and improving receptor binding affinity.[3][4][5] This guide provides an in-depth exploration of 1,1,1-trifluoropropan-2-amine hydrochloride, a chiral building block that powerfully merges these two critical features. We will delve into its unique properties, synthesis, and key applications, providing detailed, field-proven protocols for its use in amide coupling and reductive amination reactions—two of the most frequently employed transformations in medicinal chemistry.
The Strategic Advantage: Why 1,1,1-Trifluoropropan-2-amine?
The value of 1,1,1-trifluoropropan-2-amine (also known as trifluoroisopropylamine) lies in the synergistic combination of its chiral amine center and the potent electronic effects of the terminal trifluoromethyl group.
-
Chiral Recognition: Biological systems, such as enzymes and receptors, are inherently chiral. The specific three-dimensional arrangement of a drug molecule dictates its interaction with its target.[6] Employing an enantiomerically pure building block like (R)- or (S)-1,1,1-trifluoropropan-2-amine ensures stereospecific synthesis, which is a regulatory requirement for most modern drugs to avoid off-target effects or inactivity of the other enantiomer.[1]
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the CF₃ group highly resistant to metabolic degradation, particularly by cytochrome P450 enzymes.[4] Replacing a metabolically vulnerable methyl group with a CF₃ group can significantly increase a drug's half-life and bioavailability.[4][7]
-
Modulation of Physicochemical Properties:
-
Lipophilicity: The CF₃ group is highly lipophilic, which can enhance a molecule's ability to cross cellular membranes.[3]
-
pKa Reduction: The strong electron-withdrawing nature of the CF₃ group significantly lowers the basicity (pKa) of the adjacent amine. This can be strategically used to fine-tune a molecule's ionization state at physiological pH, impacting its solubility, permeability, and target engagement.
-
Logical Framework: The Role of Chirality in Drug-Target Interaction
Caption: Comparison of asymmetric synthesis vs. classical resolution pathways.
Core Application: Amide Bond Formation
The amide bond is the most common linkage in medicinal chemistry, present in numerous blockbuster drugs. [8][9]The following protocol details a standard procedure for coupling this compound with a carboxylic acid.
Protocol 1: HATU-Mediated Amide Coupling
This protocol uses HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium), a highly efficient coupling reagent that minimizes side reactions and racemization.
Rationale for Reagent Selection:
-
Amine Salt: The starting material is an HCl salt. A non-nucleophilic organic base, such as N,N-Diisopropylethylamine (DIPEA), is required to liberate the free amine in situ. An excess is used to neutralize the HCl salt and the acid generated during the coupling reaction.
-
Coupling Reagent: HATU is chosen for its high reactivity and ability to suppress racemization, which is critical when coupling chiral carboxylic acids. [9]* Solvent: N,N-Dimethylformamide (DMF) is an excellent polar aprotic solvent that solubilizes most reactants and intermediates in peptide-style couplings.
Materials:
-
(R)-1,1,1-Trifluoropropan-2-amine hydrochloride (1.0 eq)
-
Carboxylic acid of interest (1.1 eq)
-
HATU (1.2 eq)
-
DIPEA (3.0 eq)
-
Anhydrous DMF
-
Ethyl acetate (EtOAc), 1 M HCl (aq), saturated NaHCO₃ (aq), saturated NaCl (brine)
-
Anhydrous Na₂SO₄ or MgSO₄
Step-by-Step Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (N₂ or Ar), add the carboxylic acid (1.1 eq), HATU (1.2 eq), and (R)-1,1,1-trifluoropropan-2-amine hydrochloride (1.0 eq).
-
Solubilization: Add anhydrous DMF to achieve a concentration of approximately 0.1-0.2 M with respect to the amine. Stir the mixture until all solids are dissolved.
-
Initiation: Cool the flask to 0 °C using an ice-water bath. Add DIPEA (3.0 eq) dropwise to the stirred solution. Causality Note: Slow addition of the base is important to control any potential exotherm and to ensure efficient activation of the carboxylic acid before the free amine is fully available, which can optimize yield.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-16 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed.
-
Work-up:
-
Dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with 1 M HCl (aq) (2x), saturated NaHCO₃ (aq) (2x), and saturated NaCl (brine) (1x). Self-Validation: These washes remove residual DMF, unreacted acid, excess base, and byproducts from the coupling agent, simplifying purification.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification & Characterization:
-
Purify the crude residue by flash column chromatography on silica gel.
-
Characterize the final amide product by ¹H NMR, ¹³C NMR, ¹⁹F NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm structure and purity.
-
Table 2: Amide Coupling Reagent Comparison
| Reagent System | Pros | Cons |
| HATU / DIPEA | High efficiency, low racemization, fast reaction times. | High cost, byproducts can be difficult to remove. |
| EDC / HOBt | Cost-effective, common, well-established. | Can lead to some racemization, HOBt has safety concerns. |
| Acyl Chloride | Highly reactive, drives reaction to completion. | Harsh formation conditions, not compatible with sensitive functional groups. |
Core Application: Reductive Amination
Reductive amination is a powerful method for forming C-N bonds by reacting a carbonyl compound with an amine in the presence of a reducing agent. [10][11]
Protocol 2: Direct Reductive Amination with Sodium Triacetoxyborohydride
This protocol uses a mild and selective reducing agent, making it suitable for a wide range of aldehydes and ketones.
Rationale for Reagent Selection:
-
Reducing Agent: Sodium triacetoxyborohydride (STAB) is a mild hydride donor that is particularly effective for reducing the iminium ion intermediate formed in situ. [10]It is less reactive towards the starting ketone or aldehyde compared to other borohydrides, minimizing the formation of alcohol byproducts.
-
Base: As with amide coupling, a base is needed to free the amine from its hydrochloride salt.
-
Solvent: 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF) are common solvents for this transformation. Acetic acid can be added as a catalyst to facilitate iminium ion formation.
Materials:
-
(S)-1,1,1-Trifluoropropan-2-amine hydrochloride (1.0 eq)
-
Aldehyde or Ketone (1.2 eq)
-
Sodium triacetoxyborohydride (STAB) (1.5 eq)
-
Triethylamine (Et₃N) (1.1 eq) or DIPEA
-
Anhydrous 1,2-Dichloroethane (DCE)
-
Saturated NaHCO₃ (aq), saturated NaCl (brine)
-
Anhydrous Na₂SO₄ or MgSO₄
Step-by-Step Procedure:
-
Reaction Setup: To a round-bottom flask under an inert atmosphere, add the aldehyde or ketone (1.2 eq), (S)-1,1,1-trifluoropropan-2-amine hydrochloride (1.0 eq), and anhydrous DCE.
-
Amine Liberation: Add triethylamine (1.1 eq) and stir the mixture at room temperature for 20-30 minutes to form the imine/iminium ion intermediate.
-
Reduction: Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 10 minutes. Causality Note: Portion-wise addition helps to control gas evolution (hydrogen) and any potential exotherm.
-
Reaction: Stir the reaction at room temperature for 6-24 hours.
-
Monitoring: Monitor the reaction by TLC or LC-MS for the disappearance of the carbonyl starting material and the formation of the product.
-
Quenching & Work-up:
-
Carefully quench the reaction by the slow addition of saturated NaHCO₃ solution.
-
Separate the layers and extract the aqueous layer with dichloromethane (DCM) or ethyl acetate (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
-
Purification & Characterization:
-
Purify the crude product by flash column chromatography.
-
Characterize the final secondary amine by ¹H NMR, ¹³C NMR, ¹⁹F NMR, and HRMS.
-
Conclusion and Future Outlook
This compound stands out as a high-value, versatile chiral building block for medicinal chemistry. Its ability to introduce both a stereodefined center and a metabolically robust trifluoromethyl group makes it an invaluable tool for lead optimization and the development of next-generation therapeutics. The protocols outlined herein provide reliable and reproducible methods for incorporating this synthon into complex molecules via two of the most fundamental reactions in drug synthesis. As the demand for more sophisticated and durable drug candidates grows, the strategic application of such precisely engineered building blocks will continue to be a cornerstone of successful drug discovery programs.
References
-
Gobert, F., et al. (2018). 1,1,1-Trifluoropropan-2-ammonium triflate: stereoselective synthesis and direct use in reaction with epoxides. University of Southampton ePrints. [Link]
-
Panier, C., et al. (2021). Asymmetric α-Fluoroalkyl-α-Amino Acids: Recent Advances in Their Synthesis and Applications. MDPI. [Link]
-
LookChem. (n.d.). (R)-2-Amino-1,1,1-trifluoropropane hydrochloride. LookChem. [Link]
-
University of Leeds. (n.d.). Synthesising Complex Chiral Amines Through Resolution-Racemisation-Recycle. University of Leeds Thesis Repository. [Link]
-
MDPI. (n.d.). Secondary chiral amines play a crucial role in modern chemistry. MDPI. [Link]
- Google Patents. (n.d.). Process for preparing a 1,1,1-trifluoro-2-aminoalkane.
-
PubChem. (n.d.). (R)-2-Amino-1,1,1-trifluoropropane hydrochloride. PubChem. [Link]
- Google Patents. (n.d.). Process for the preparation of sitagliptin and intermediate compounds.
-
Isanbor, C., & O'Hagan, D. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PubMed Central. [Link]
-
Nguyen, L. A., He, H., & Pham-Huy, C. (2006). Chiral Drugs: An Overview. PubMed Central. [Link]
-
Singh, S., & Sharma, P. (2024). The significance of chirality in contemporary drug discovery-a mini review. RSC Publishing. [Link]
-
HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. HepatoChem. [Link]
-
Iqbal, N., et al. (2021). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. MDPI. [Link]
-
Ramachandran, P. V., & Choudhary, S. (2023). One-Pot, Tandem Reductive Amination/Alkylation-Cycloamidation for Lactam Synthesis from Keto or Amino Acids. Organic Chemistry Portal. [Link]
-
Liu, G., et al. (2010). Asymmetric Synthesis of Trifluoromethylated Amines via Catalytic Enantioselective Isomerization of Imines. PubMed Central. [Link]
-
Pagar, A. D., et al. (2021). Synthesis of Sitagliptin Intermediate by a Multi-Enzymatic Cascade System Using Lipase and Transaminase With Benzylamine as an Amino Donor. Frontiers. [Link]
-
Ellman Laboratory. (n.d.). Asymmetric Synthesis of Amines. Yale University. [Link]
-
ResearchGate. (n.d.). The amide group and its preparation methods by acid-amine coupling reactions: an overview. ResearchGate. [Link]
-
ResearchGate. (n.d.). Synthesis of Sitagliptin. ResearchGate. [Link]
-
ResearchGate. (n.d.). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. ResearchGate. [Link]
- Google Patents. (n.d.). Resolution of chiral amines.
-
BYU ScholarsArchive. (2014). An Efficient Reductive Amination Protocol Using Benzylamine-Borane As Reducing Agent. BYU ScholarsArchive. [Link]
-
ACS Publications. (2021). Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. Chemical Reviews. [Link]
-
Reddit. (2022). amide coupling help. Reddit. [Link]
-
JOCPR. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Journal of Chemical and Pharmaceutical Research. [Link]
-
MDPI. (2022). A Look at the Importance of Chirality in Drug Activity: Some Significative Examples. MDPI. [Link]
-
Wikipedia. (n.d.). Trifluoromethyl group. Wikipedia. [Link]
-
Current Chemistry Letters. (2022). Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters. [Link]
-
YouTube. (2024). CH - 41 ASSYMETRIC SYNTHESIS | CLAYDEN ORGANIC CHEMISTRY. YouTube. [Link]
- Google Patents. (n.d.). Sitagliptin synthesis.
-
RSC Publishing. (2015). A practical catalytic reductive amination of carboxylic acids. RSC Publishing. [Link]
-
IRIS . (n.d.). Biocatalytic retrosynthesis approaches to D-(2,4,5-trifluorophenyl)alanine, key precursor of the antidiabetic sitagliptin. IRIS . [Link]
-
ResearchGate. (2025). Highly Chemoselective Reductive Amination by One Pot Reaction of Aldehydes, Amines and Dihydropyridine Catalyzed by TMSCl. ResearchGate. [Link]
Sources
- 1. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 2. dspace.cuni.cz [dspace.cuni.cz]
- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Trifluoromethyl group - Wikipedia [en.wikipedia.org]
- 6. Chiral Drugs: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. growingscience.com [growingscience.com]
- 10. scholarsarchive.byu.edu [scholarsarchive.byu.edu]
- 11. jocpr.com [jocpr.com]
Application Notes: The Strategic Incorporation of 1,1,1-Trifluoropropan-2-amine hydrochloride in the Synthesis of Advanced Agrochemicals
Introduction: The Significance of Fluorinated Building Blocks in Agrochemical Design
In the landscape of modern agrochemical research and development, the strategic incorporation of fluorine atoms into active ingredients has emerged as a paramount approach for enhancing biological efficacy, metabolic stability, and overall performance. The trifluoromethyl (-CF3) group, in particular, is a privileged moiety, imparting unique physicochemical properties such as increased lipophilicity and binding affinity to target enzymes.[1] 1,1,1-Trifluoropropan-2-amine hydrochloride is a key chiral building block that serves as a versatile precursor for the introduction of the trifluoromethyl group into a variety of molecular scaffolds.[2] Its application is particularly noteworthy in the synthesis of potent fungicides and insecticides, where the presence of the trifluoromethyl group can lead to a significant improvement in activity and persistence in the field.[1]
This application note provides a detailed technical guide for researchers, scientists, and drug development professionals on the utilization of this compound in the synthesis of a prominent class of fungicides: the 7-amino-[2][3][4]triazolo[1,5-a]pyrimidines. We will delve into the underlying reaction mechanisms, provide a detailed experimental protocol, and present data in a clear and accessible format to facilitate the seamless integration of this valuable building block into your synthetic workflows.
Core Application: Synthesis of Fungicidal 7-(1,1,1-Trifluoro-2-propylamino)-[2][3][4]triazolo[1,5-a]pyrimidines
A significant application of this compound is in the synthesis of 5,7-disubstituted-6-halo[2][3][4]triazolo[1,5-a]pyrimidine fungicides. These compounds are known to exhibit potent activity against a broad spectrum of pathogenic fungi. The key synthetic step involves a nucleophilic aromatic substitution (SNAr) reaction, where the amino group of 1,1,1-trifluoropropan-2-amine displaces a halogen atom, typically chlorine, at the 7-position of the triazolopyrimidine core.
Causality of Experimental Choices: The Nucleophilic Aromatic Substitution (SNAr) Mechanism
The success of this synthesis hinges on the principles of the SNAr mechanism. The[2][3][4]triazolo[1,5-a]pyrimidine ring system is inherently electron-deficient due to the presence of multiple nitrogen atoms. This electron deficiency renders the carbon atoms of the pyrimidine ring electrophilic and susceptible to attack by nucleophiles. The chlorine atom at the 7-position serves as a good leaving group.
The reaction proceeds in two main steps:
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of 1,1,1-trifluoropropan-2-amine attacks the electron-deficient carbon atom at the 7-position of the triazolopyrimidine ring. This leads to the formation of a negatively charged intermediate known as a Meisenheimer complex, where the aromaticity of the pyrimidine ring is temporarily disrupted. The electron-withdrawing nature of the adjacent nitrogen atoms and the triazole ring helps to stabilize this intermediate.
-
Elimination of the Leaving Group: The aromaticity of the pyrimidine ring is restored by the elimination of the chloride ion, yielding the final 7-amino-substituted product.
The choice of a suitable base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is crucial to neutralize the hydrochloric acid generated during the reaction, driving the equilibrium towards the product. The reaction is typically carried out in a polar aprotic solvent, such as N,N-dimethylformamide (DMF) or acetonitrile, which can solvate the charged intermediate and facilitate the reaction.
Experimental Protocol: Synthesis of a Representative 7-(1,1,1-Trifluoro-2-propylamino)-[2][3][4]triazolo[1,5-a]pyrimidine Fungicide
This protocol details the synthesis of a model compound, 7-((1,1,1-trifluoropropan-2-yl)amino)-6-(2,4,6-trifluorophenyl)-[2][3][4]triazolo[1,5-a]pyrimidine, based on general procedures described in the patent literature.[4]
Materials and Equipment
| Reagent/Equipment | Grade/Specification |
| 7-chloro-6-(2,4,6-trifluorophenyl)-[2][3][4]triazolo[1,5-a]pyrimidine | Synthesis Grade (≥98%) |
| This compound | Synthesis Grade (≥98%) |
| Triethylamine (TEA) | Anhydrous (≥99.5%) |
| N,N-Dimethylformamide (DMF) | Anhydrous (≥99.8%) |
| Ethyl acetate | HPLC Grade |
| Hexanes | HPLC Grade |
| Saturated aqueous sodium bicarbonate solution | |
| Brine (Saturated aqueous sodium chloride solution) | |
| Anhydrous magnesium sulfate | |
| Round-bottom flask with magnetic stirrer | |
| Reflux condenser | |
| Heating mantle with temperature control | |
| Thin Layer Chromatography (TLC) plates (silica gel 60 F254) | |
| Rotary evaporator | |
| Column chromatography setup (silica gel) |
Step-by-Step Methodology
-
Reaction Setup:
-
To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 7-chloro-6-(2,4,6-trifluorophenyl)-[2][3][4]triazolo[1,5-a]pyrimidine (1.0 eq).
-
Add anhydrous N,N-dimethylformamide (DMF) to dissolve the starting material (concentration typically 0.1-0.5 M).
-
Add this compound (1.2 eq).
-
Add triethylamine (2.5 eq) to the reaction mixture. The addition of the base is crucial to liberate the free amine from its hydrochloride salt and to neutralize the HCl formed during the reaction.
-
-
Reaction Execution:
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexanes). The disappearance of the starting material and the appearance of a new, more polar spot indicates product formation. The reaction is typically complete within 4-12 hours.
-
-
Work-up and Isolation:
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into water and extract with ethyl acetate (3 x volumes).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution to remove any remaining acidic impurities.
-
Wash the organic layer with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
-
Purification:
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.
-
Combine the fractions containing the pure product and concentrate under reduced pressure to yield the final product as a solid.
-
-
Characterization:
-
Determine the yield and characterize the final product by standard analytical techniques such as 1H NMR, 13C NMR, and Mass Spectrometry to confirm its identity and purity.
-
Expected Results
| Parameter | Expected Value |
| Yield | 75-90% |
| Appearance | White to off-white solid |
| Purity (by HPLC) | >98% |
Visualizing the Workflow and Mechanism
To provide a clearer understanding of the process, the following diagrams have been generated using Graphviz.
Experimental Workflow
SNAr Reaction Mechanism
Conclusion and Future Perspectives
This compound stands as a critical and enabling building block in the synthesis of modern agrochemicals. Its utility in the construction of potent fungicidal triazolopyrimidines via a robust SNAr reaction highlights its importance in accessing molecules with enhanced biological activity. The protocol provided herein offers a reliable and reproducible method for the synthesis of this important class of compounds. As the demand for more effective and environmentally benign crop protection solutions continues to grow, the strategic use of fluorinated intermediates like this compound will undoubtedly play a pivotal role in the discovery and development of the next generation of agrochemicals.
References
-
Fungicidal trifluorophenyl-triazolopyrimidines. European Patent Office. EP 0945453 B1. Available at: [Link]
-
1,1,1-Trifluoropropan-2-ammonium triflate: stereoselective synthesis and direct use in reaction with epoxides. ePrints Soton - University of Southampton. Available at: [Link]
-
Leveraging 3,3,3-Trifluoropropan-1-amine Hydrochloride in Advanced Organic Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]
- Fungicidal mixtures. Google Patents. US20080153701A1.
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Synthesis of Novel 7-Substituted-5-phenyl-[1,2,4]triazolo[1,5-a] Pyrimidines with Anticonvulsant Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. US20080153701A1 - Fungicidal Mixtures - Google Patents [patents.google.com]
Application Note: Reaction of 1,1,1-Trifluoropropan-2-amine Hydrochloride with Epoxides
Content Type: Technical Guide & Experimental Protocol Target Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists
Executive Summary
The incorporation of trifluoromethyl (
This guide details the specific challenges of using TFPA hydrochloride salt in epoxide ring-opening reactions. It provides a validated workflow to overcome the low nucleophilicity of the fluorinated amine and eliminate the formation of chlorohydrin byproducts, ensuring high yields of the desired
Chemical Background & Mechanistic Challenges[1]
The "Chloride Trap"
In standard amine-epoxide couplings, the amine hydrochloride salt is often used directly with an equivalent of base (e.g., Triethylamine). For standard amines, this works because the amine is significantly more nucleophilic than the chloride ion.
However, the
Nucleophilicity vs. Basicity
-
Basicity: TFPA is less basic (
) than non-fluorinated analogs ( ). -
Nucleophilicity: The nitrogen lone pair is tightly held, requiring activation of the epoxide (electrophile) to facilitate attack.
Regioselectivity
The reaction generally follows an
-
Aliphatic Epoxides: Attack occurs predominantly at the less sterically hindered carbon.
-
Styrene Oxides: Electronic factors may compete, but the steric bulk of the trifluoro-isopropyl group strongly favors attack at the terminal position.
Visualization: Reaction Pathways
The following diagram illustrates the competition between the desired pathway and the "Chloride Trap."
Caption: Figure 1. Mechanistic divergence showing the necessity of removing chloride ions to prevent chlorohydrin formation.
Experimental Protocol
Reagents & Materials
-
Amine: (R)- or (S)-1,1,1-Trifluoropropan-2-amine hydrochloride (
ee). -
Epoxide: Target epoxide (1.0 - 1.2 equiv).
-
Base: 2M NaOH or saturated
(for free-basing). -
Catalyst: Lithium Perchlorate (
) or Ytterbium Triflate ( ). -
Solvent: Diethyl Ether (
) or Acetonitrile ( ).
Protocol A: The "Free-Base" Method (Recommended)
This method ensures complete removal of chloride ions before the reaction begins.
Step 1: Generation of the Free Amine
-
Dissolve 1,1,1-trifluoropropan-2-amine hydrochloride (10 mmol) in a minimum amount of water (approx. 5 mL).
-
Cool the solution to 0°C.
-
Slowly add 2M NaOH (12 mmol) until pH > 10. The free amine may separate as an oil.
-
Extract immediately with
( mL).-
Note: The free amine is volatile (bp ~46-47°C). Do not use rotary evaporation with strong vacuum or heat.
-
-
Dry the combined organic layers over
or for 15 minutes. -
Decant the ether solution containing the free amine directly into the reaction vessel.
Step 2: Epoxide Coupling (Lewis Acid Catalyzed)
-
To the ether solution of the free amine (approx. 10 mmol), add the epoxide (10-12 mmol).
-
Add Lithium Perchlorate (
) (saturated solution in ether, or 1.0 equiv solid).-
Rationale:
coordinates to the epoxide oxygen, increasing its electrophilicity to compensate for the amine's poor nucleophilicity.
-
-
Stir at room temperature for 12–24 hours. Monitor by TLC or LCMS.
-
Optimization: If reaction is sluggish, switch solvent to Acetonitrile and heat to 60°C in a sealed tube.
-
-
Workup: Quench with water, extract with EtOAc, dry over
, and concentrate.
Protocol B: Solvent-Promoted (Catalyst-Free)
For substrates sensitive to Lewis Acids, use a protic solvent system to activate the epoxide via hydrogen bonding.
-
Generate free amine as in Protocol A (Step 1).
-
Dissolve free amine in Hexafluoroisopropanol (HFIP) or Water/Ethanol (1:1) .
-
Note: HFIP is a potent hydrogen-bond donor that activates epoxides significantly.
-
-
Add epoxide (1.2 equiv).[2]
-
Stir at 50°C for 12 hours.
Workflow Diagram
Caption: Figure 2. Step-by-step experimental workflow for the synthesis of trifluoromethylated
Data Summary: Reaction Optimization
| Parameter | Standard Condition (Fail) | Optimized Condition A | Optimized Condition B |
| Amine Source | TFPA-HCl (Direct use) | TFPA (Free base, in ether) | TFPA (Free base) |
| Base | None (pre-neutralized) | None | |
| Catalyst | None | HFIP (Solvent) | |
| Solvent | MeOH or DCM | HFIP or | |
| Major Product | Chlorohydrin | ||
| Yield | < 10% (Target) | 75 - 92% | 60 - 85% |
Troubleshooting & Safety
Common Issues
-
Low Conversion: The
group makes the amine sluggish. If conversion is <50% after 24h, increase temperature to 60-80°C using a sealed pressure tube (to contain the volatile amine). -
Polymerization: Epoxides can polymerize with strong Lewis Acids. Add the Lewis Acid slowly at 0°C before warming to RT.
Safety Hazards
-
Volatility: Free 1,1,1-trifluoropropan-2-amine is volatile. Handle in a fume hood.
-
Pressure: Reactions heated in closed vessels can generate significant pressure. Use blast shields.
-
Toxicity: Fluorinated amines and epoxides are potential alkylating agents. Wear double nitrile gloves.
References
-
University of Southampton. (2012). 1,1,1-Trifluoropropan-2-ammonium triflate: stereoselective synthesis and direct use in reaction with epoxides. ePrints Soton. [Link]
-
Chakraborti, A. K., et al. (2004).[2] An efficient synthesis of 2-amino alcohols by silica gel catalysed opening of epoxide rings by amines. Organic & Biomolecular Chemistry. [Link]
-
Master Organic Chemistry. (2018). Nucleophilicity Trends of Amines. [Link]
-
PubChem. (2025). (R)-2-Amino-1,1,1-trifluoropropane hydrochloride.[3] National Library of Medicine. [Link]
Sources
Application Note: The Strategic Incorporation of 1,1,1-Trifluoropropan-2-amine Hydrochloride in the Synthesis of Novel Enzyme Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of the application of 1,1,1-trifluoropropan-2-amine hydrochloride as a pivotal building block in the synthesis of enzyme inhibitors. We will delve into the strategic rationale for its use, focusing on the unique physicochemical properties imparted by the trifluoromethyl group. This note will further provide detailed, field-proven protocols for the incorporation of this amine into heterocyclic scaffolds, supported by a specific case study in the development of isocitrate dehydrogenase 1 (IDH1) inhibitors.
Introduction: The Trifluoromethyl Moiety as a Privileged Functional Group in Drug Discovery
The strategic incorporation of fluorine and fluorinated groups has become a cornerstone of modern medicinal chemistry. The trifluoromethyl (CF₃) group, in particular, offers a unique combination of properties that can profoundly enhance the therapeutic potential of drug candidates. Its strong electron-withdrawing nature, high lipophilicity, and metabolic stability make it an invaluable tool for optimizing pharmacokinetic and pharmacodynamic profiles.[1][2] The introduction of a CF₃ group can lead to improved metabolic stability by blocking sites susceptible to oxidation, increased binding affinity through favorable interactions with enzyme active sites, and modulated pKa values of nearby functionalities.[1][3] 1,1,1-Trifluoropropan-2-amine, particularly as its hydrochloride salt for improved handling and stability, serves as a readily available chiral or racemic building block to introduce the valuable trifluoro-isopropyl motif into potential therapeutic agents.
The Rationale for Employing 1,1,1-Trifluoropropan-2-amine in Enzyme Inhibitor Design
The trifluoro-isopropyl group provides a unique steric and electronic profile that can be exploited in the design of potent and selective enzyme inhibitors. The bulky yet lipophilic nature of the trifluoromethyl group can facilitate access to and favorable interactions within hydrophobic pockets of an enzyme's active site. Furthermore, the strong C-F bonds are resistant to metabolic degradation, which can lead to an extended in vivo half-life of the drug candidate.[1][2]
The electron-withdrawing effect of the CF₃ group can also influence the basicity of the amine, which can be critical for establishing key interactions, such as hydrogen bonds or ionic bonds, with amino acid residues in the target enzyme. This modulation of physicochemical properties is a key strategy in the iterative process of lead optimization in drug discovery.
Synthetic Strategies for Incorporating the Trifluoro-isopropylamine Moiety
The primary amino group of 1,1,1-trifluoropropan-2-amine allows for its incorporation into a wide array of molecular scaffolds through well-established synthetic transformations. The hydrochloride salt is typically converted to the free amine in situ using a suitable base before reaction. Two of the most common and powerful methods for this are amide bond formation and reductive amination.
Amide Bond Formation
The coupling of a carboxylic acid with 1,1,1-trifluoropropan-2-amine is a robust method for creating a stable amide linkage. This is a cornerstone reaction in the synthesis of a vast number of pharmaceutical agents.
General Workflow for Amide Bond Formation
Caption: General workflow for amide bond formation.
Reductive Amination
Reductive amination provides a direct route to secondary or tertiary amines by reacting 1,1,1-trifluoropropan-2-amine with a ketone or aldehyde in the presence of a reducing agent. This method is highly versatile and avoids the potential for over-alkylation that can occur with direct alkylation methods.
General Workflow for Reductive Amination
Caption: General workflow for reductive amination.
Case Study: Synthesis of Isocitrate Dehydrogenase 1 (IDH1) Inhibitors
A recent publication on the discovery of HMPL-306 (Ranosidenib), a potent dual inhibitor of mutant IDH1, provides a concrete example of the successful application of this compound in enzyme inhibitor synthesis.[4] The synthesis starts with the reaction of 2,4,6-trichloro-1,3,5-triazine with (R)-1,1,1-trifluoropropan-2-amine hydrochloride.[4]
| Reactant 1 | Reactant 2 | Key Transformation | Product Class | Reference |
| 2,4,6-Trichloro-1,3,5-triazine | (R)-1,1,1-Trifluoropropan-2-amine hydrochloride | Nucleophilic Aromatic Substitution | Triazine-based IDH1 Inhibitor | [4] |
Detailed Protocol: Synthesis of Intermediate I-1 (Adapted from[4])
This protocol outlines the initial nucleophilic aromatic substitution reaction, which serves as the foundation for the subsequent elaboration of the inhibitor scaffold.
Materials:
-
2,4,6-Trichloro-1,3,5-triazine
-
(R)-1,1,1-Trifluoropropan-2-amine hydrochloride
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Ethyl acetate (EtOAc) and Hexanes for chromatography
Procedure:
-
To a stirred solution of 2,4,6-trichloro-1,3,5-triazine (1.0 eq) in dichloromethane (DCM) at 0 °C, add N,N-diisopropylethylamine (DIPEA) (1.1 eq).
-
Add (R)-1,1,1-trifluoropropan-2-amine hydrochloride (1.0 eq) portion-wise to the reaction mixture, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.
-
Separate the organic layer and extract the aqueous layer with DCM (2 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the desired intermediate product.
Self-Validating System: The progress of the reaction can be reliably tracked by LC-MS, observing the consumption of the starting materials and the appearance of the product peak with the expected mass-to-charge ratio. The final product's identity and purity should be confirmed by ¹H NMR, ¹⁹F NMR, and high-resolution mass spectrometry (HRMS).
Conclusion and Future Perspectives
This compound is a valuable and versatile building block for the synthesis of enzyme inhibitors. Its trifluoromethyl group offers significant advantages in modulating the physicochemical and pharmacokinetic properties of drug candidates. The presented case study in the synthesis of IDH1 inhibitors demonstrates its practical application in constructing complex heterocyclic scaffolds. The adaptability of this amine to standard synthetic methodologies, such as amide coupling and reductive amination, ensures its continued and widespread use in drug discovery and development. Future applications will likely see the development of novel catalytic asymmetric methods for the synthesis of chiral trifluoromethyl-containing amines, further expanding the toolbox for medicinal chemists.
References
- CN112745225A - Preparation method of 1,1, 1-trifluoro-isopropylamine - Google P
-
A de novo synthetic method to the access of N-substituted benzazepines - Biblio. (URL: [Link])
- Design, synthesis, and evaluation of trifluoromethyl ketones as inhibitors of SARS-CoV 3CL protease. (URL: not available)
-
Amide bond formation: beyond the myth of coupling reagents - Luxembourg Bio Technologies. (2008-06-23) (URL: [Link])
- EP1044959A2 - Process for preparing a 1,1,1-trifluoro-2-aminoalkane - Google P
-
Amide Bonds Meet Flow Chemistry: A Journey into Methodologies and Sustainable Evolution - PMC - NIH. (URL: [Link])
-
Direct reductive amination of ketones with amines by reductive aminases - ResearchGate. (2025-11-13) (URL: [Link])
- US20040147762A1 - Asymmetric reductive amination of ketones - Google P
-
(R)-2-Amino-1,1,1-trifluoropropane hydrochloride - PubChem. (URL: [Link])
-
(PDF) Amide bond formation using amino acid fluorides - ResearchGate. (2025-08-09) (URL: [Link])
-
Heterocyclic Derivatives of 3-Substituted-I ,I ,I-trifluoro-2-propanones as Inhibitors of Esterolytic Enzymes - SciSpace. (URL: [Link])
-
General Synthesis of N-Trifluoromethyl Compounds with N-Trifluoromethyl Hydroxylamine Reagents - PubMed. (2022-02-02) (URL: [Link])
-
Synthesis of Trifluoromethylated Scaffolds for Lead Structure Research. (2016-12-19) (URL: [Link])
-
Reductive aminations by imine reductases: from milligrams to tons - PMC - NIH. (URL: [Link])
- EP2784055A1 - Fluoroform synthesis and uses thereof in the preparation of trifluoromethylated compounds - Google P
-
Amide Synthesis - Fisher Scientific. (URL: [Link])
-
Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PubMed Central. (URL: [Link])
-
Reductive Amination of Ketones & Aldehydes With NaBH3CN - YouTube. (2016-12-29) (URL: [Link])
-
Discovery of HMPL-306 (Ranosidenib), a New Potent and Selective Dual inhibitor of Mutant IDH1 and - DOI. (URL: [Link])
-
Carboxylic Acid Deoxyfluorination and One-Pot Amide Bond Formation Using Pentafluoropyridine (PFP). (2021-07-26) (URL: [Link])
-
Selected Publications and Patents from 2005–2019 - Curia Global. (URL: [Link])
-
Recent Advances of N-2,2,2-Trifluoroethylisatin Ketimines in Organic Synthesis - PMC - NIH. (URL: [Link])
-
Reductive amination of selected ketones and aldehydes 1 a–1 k into the... - ResearchGate. (URL: [Link])
Sources
Application Note: Protecting Group Strategies for 1,1,1-Trifluoropropan-2-amine
Introduction: The Fluorine Challenge
1,1,1-Trifluoropropan-2-amine (TFPA) is a critical building block in medicinal chemistry, serving as a metabolically stable, lipophilic bioisostere of the isopropyl group. However, the installation of protecting groups (PGs) on TFPA is non-trivial compared to its non-fluorinated analogs.
The adjacent trifluoromethyl (
This guide outlines optimized protocols for installing Boc, Cbz, and Fmoc groups, specifically tailored to overcome the electronic deactivation and physical volatility of TFPA.
Strategic Analysis
Electronic Deactivation
The nitrogen lone pair in TFPA is tightly held due to the electron-withdrawing nature of the
-
Implication: Electrophiles must be highly reactive (e.g., acid chlorides) or activated (e.g., using DMAP with anhydrides).
-
Risk: Using forcing conditions (high heat, strong base) increases the risk of racemization at the chiral center (
), as the group also increases the acidity of the -proton.
Volatility Management
-
Boiling Point: The free amine boils at relatively low temperatures (approx. 46–47 °C).
-
Handling Rule: Never concentrate the free amine to dryness under high vacuum. Always handle it as a salt (HCl or TFA) or keep it in solution until protected.
Protocol 1: Boc Protection (Acid-Labile)
Strategy: The tert-butyloxycarbonyl (Boc) group is the most common choice.[1][2] However,
Reagents
-
Substrate: 1,1,1-Trifluoropropan-2-amine hydrochloride (1.0 equiv)[3]
-
Reagent: Di-tert-butyl dicarbonate (
) (1.2 – 1.5 equiv) -
Base: Triethylamine (
) (2.5 equiv) -
Catalyst: DMAP (0.1 equiv)
-
Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF)
Step-by-Step Methodology
-
Salt Neutralization: Suspend the TFPA
HCl salt in DCM (0.2 M concentration) at 0 °C. Add dropwise. The suspension will clear as the free amine is liberated. -
Reagent Addition: Add DMAP followed by
(dissolved in a minimal amount of DCM). -
Reaction: Allow the mixture to warm to room temperature (20–25 °C). Stir for 12–18 hours.[2]
-
Note: Unlike standard amines, gas evolution (
) may be slow.
-
-
Monitoring: Monitor by TLC (ninhydrin stain may be faint; use PMA or
) or NMR.-
NMR Check: The
signal of the product will shift downfield relative to the starting material.
-
-
Workup:
-
Wash with 0.5 M HCl (to remove DMAP and excess amine).
-
Wash with saturated
and brine. -
Dry over
, filter, and concentrate.
-
-
Purification: Silica gel chromatography (Hexanes/EtOAc).
Visualization: Boc Protection Workflow
Caption: Optimized workflow for Boc protection of electron-deficient TFPA using DMAP catalysis.
Protocol 2: Cbz Protection (Hydrogenolysis-Labile)
Strategy: Benzyl chloroformate (Cbz-Cl) is highly reactive, making it suitable for the deactivated nitrogen of TFPA. Schotten-Baumann conditions (biphasic aqueous/organic) are preferred to scavenge the HCl byproduct immediately.
Reagents
-
Substrate: TFPA
HCl (1.0 equiv) -
Reagent: Benzyl chloroformate (Cbz-Cl) (1.2 equiv)
-
Base:
(3.0 equiv) or (2.0 equiv) -
Solvent: Water / Dioxane (1:1 v/v) or Water / EtOAc
Step-by-Step Methodology
-
Preparation: Dissolve TFPA
HCl in the water/dioxane mixture. Add the inorganic base ( ). -
Addition: Cool to 0 °C. Add Cbz-Cl dropwise over 15 minutes.
-
Control: Maintain temperature < 5 °C during addition to prevent hydrolysis of Cbz-Cl.
-
-
Reaction: Warm to room temperature and stir vigorously for 4–6 hours.
-
Workup:
-
Evaporate Dioxane (if used) under reduced pressure.
-
Extract the aqueous residue with EtOAc (3x).
-
Wash combined organics with 1 M HCl, then Brine.
-
-
Purification: Recrystallization (if solid) or Column Chromatography.
Protocol 3: Fmoc Protection (Base-Labile)
Strategy: Standard Fmoc-OSu (succinimide ester) is often too slow for TFPA. Fmoc-Cl is the reagent of choice due to its higher electrophilicity.
Reagents
-
Substrate: TFPA
HCl (1.0 equiv) -
Reagent: 9-Fluorenylmethyl chloroformate (Fmoc-Cl) (1.1 equiv)
-
Base:
(2.5 equiv) -
Solvent: Dioxane / Water (1:1)
Step-by-Step Methodology
-
Dissolution: Dissolve TFPA
HCl and in water/dioxane. -
Addition: Add Fmoc-Cl (dissolved in minimal dioxane) dropwise at 0 °C.
-
Caution: Fmoc-Cl is prone to hydrolysis; ensure the addition is steady but not too slow.
-
-
Reaction: Stir at room temperature for 3–5 hours.
-
Tip: If a white precipitate forms (Fmoc-amine or Fmoc-dimer), add more dioxane to keep the product in solution, or filter the solid product directly if it is pure.
-
-
Workup:
-
Pour into excess water. The Fmoc-protected product often precipitates.
-
Filter and wash with water and hexanes.
-
If no precipitate: Extract with EtOAc, wash with 1M HCl, dry, and concentrate.
-
Deprotection & Isolation (Critical)
The deprotection step generates the free amine or its salt.[4] Due to the volatility of free TFPA, isolation as a salt is mandatory .
| PG | Deprotection Reagents | Isolation Strategy (Crucial) |
| Boc | 4M HCl in Dioxane or TFA/DCM | Do not neutralize. Evaporate solvent to obtain the HCl or TFA salt directly. |
| Cbz | Add 1.0 eq of HCl before or during hydrogenation to trap the amine as it forms. | |
| Fmoc | 20% Piperidine in DMF | Complex.[1] Requires careful extraction or scavenging of piperidine. Ideally, react the amine in situ for the next step. |
Decision Logic for PG Selection
Caption: Decision matrix for selecting the appropriate protecting group based on subsequent reaction conditions.
Troubleshooting & Quality Control
Common Failure Modes
-
Incomplete Reaction:
-
Cause: Low nucleophilicity of TFPA.
-
Fix: Increase temperature to 40 °C (for Boc) or switch to the chloroformate (Boc-Cl is rare, but Cbz-Cl/Fmoc-Cl are standard). Use DMAP for anhydrides.
-
-
Racemization:
-
Cause: Overly basic conditions (e.g., NaH, KOH) promoting deprotonation at the chiral center.
-
Fix: Stick to weak bases (
, , Pyridine). Avoid strong inorganic bases.
-
-
Yield Loss:
-
Cause: Volatility of the free amine during workup.
-
Fix: Ensure the aqueous phase is basic (pH > 9) during extraction, but keep the organic volume low and avoid high-vacuum drying of the free base.
-
Analytical Validation
-
NMR: The most diagnostic tool.
-
Free Amine/Salt:
to ppm (doublet). -
Carbamate (Boc/Cbz): Signal shifts downfield and may broaden due to rotamers.
-
-
TLC: Use Ninhydrin (stains faint yellow/orange) or Permanganate (stains yellow on purple).
References
-
PubChem. (2025).[3][5] (R)-2-Amino-1,1,1-trifluoropropane hydrochloride.[3][6] National Library of Medicine. [Link]
-
Master Organic Chemistry. (2018). Protecting Groups for Amines: Carbamates. [Link]
-
Sarkar, A., et al. (2011).[7] Ionic liquid catalyzed N-Boc protection. Journal of Organic Chemistry. [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Amine Protection / Deprotection [fishersci.co.uk]
- 3. (R)-2-Amino-1,1,1-trifluoropropane hydrochloride | C3H7ClF3N | CID 44593757 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. (S)-1,1,1-trifluoropropan-2-amine | C3H6F3N | CID 10964447 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 2968-32-3 CAS MSDS ((RS)-2-AMINO-1,1,1-TRIFLUOROPROPANE HYDROCHLORIDE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 7. Boc-Protected Amino Groups [organic-chemistry.org]
Application Notes & Protocols: Leveraging Flow Chemistry for Reactions with 1,1,1-Trifluoropropan-2-amine Hydrochloride
An in-depth technical guide prepared by a Senior Application Scientist.
Audience: Researchers, scientists, and drug development professionals.
Foreword: The Strategic Advantage of Continuous Flow for a Privileged Building Block
1,1,1-Trifluoropropan-2-amine is a cornerstone building block in medicinal chemistry.[1] The incorporation of its trifluoroisopropyl moiety into drug candidates can significantly enhance metabolic stability, binding selectivity, and bioavailability.[2] However, its handling, particularly as the more stable hydrochloride salt, presents challenges in traditional batch chemistry. These include issues with solubility, the need for precise stoichiometric control of bases, and managing the exotherms of subsequent reactions.
Continuous flow chemistry offers a transformative solution to these challenges.[3][4] By conducting reactions in a continuously flowing stream through a network of tubes and reactors, we gain unparalleled control over reaction parameters.[5][6] This paradigm shift allows for superior heat and mass transfer, enhanced safety by minimizing the volume of hazardous reagents at any given time, and seamless scalability from the lab bench to production.[3][6][7] This guide details the application of flow chemistry to two critical transformations involving 1,1,1-trifluoropropan-2-amine hydrochloride: amide bond formation and C-N cross-coupling, providing both the theoretical justification and practical, step-by-step protocols.
Part 1: Foundational Principles of the Flow Chemistry Approach
The core of a flow chemistry system involves pumping reagent solutions from reservoirs into a reactor where they mix and react.[5] The product stream then continuously exits the reactor for collection or further processing. The precise control over flow rates, temperature, and pressure allows for the optimization of reaction conditions that are often inaccessible in batch processing.[8]
For reactions involving amine hydrochloride salts, flow chemistry provides a distinct advantage. The free amine can be generated in situ and immediately consumed in the subsequent reaction, preventing potential degradation or side reactions associated with handling the volatile, free amine.[9] This "just-in-time" generation is a hallmark of the efficiency and safety of continuous processing.
Caption: General Workflow for a Two-Component Reaction in Flow.
Application Note 1: Continuous Flow Amide Bond Formation
Amide bond formation is one of the most fundamental reactions in pharmaceutical and organic chemistry.[10] This protocol adapts the classic Schotten-Baumann reaction to a continuous flow process, enabling the rapid and efficient synthesis of amides from this compound.
Causality and Experimental Choices
-
In Situ Free Amine Generation: The hydrochloride salt is insoluble in many organic solvents. By preparing a solution with a stoichiometric amount of a tertiary amine base (e.g., triethylamine, TEA, or diisopropylethylamine, DIPEA), the free, nucleophilic 1,1,1-trifluoropropan-2-amine is generated just before mixing with the electrophile. This avoids handling the volatile free amine and ensures its immediate use.
-
Superior Mixing and Heat Transfer: The reaction between an amine and a reactive electrophile like an acyl chloride is often rapid and highly exothermic.[4] The micro-channels of a flow reactor provide a large surface-area-to-volume ratio, allowing for near-instantaneous dissipation of heat and preventing the formation of hot spots that can lead to impurity formation in batch reactors.[4][5]
-
Precise Stoichiometric Control: Syringe pumps allow for the precise delivery of reagents, ensuring a consistent 1:1 molar ratio at the point of mixing. This minimizes waste and simplifies purification by avoiding large excesses of either reactant.
Detailed Protocol: Synthesis of N-(1,1,1-trifluoropropan-2-yl)benzamide
1. Reagent Preparation:
-
Solution A (Amine Stream): In a 20 mL volumetric flask, dissolve this compound (1.00 g, 6.69 mmol) and triethylamine (1.05 mL, 7.36 mmol, 1.1 equiv) in anhydrous Tetrahydrofuran (THF) to a final volume of 20 mL. This results in a ~0.33 M solution.
-
Solution B (Acyl Chloride Stream): In a separate 20 mL volumetric flask, dissolve benzoyl chloride (0.77 mL, 6.69 mmol, 1.0 equiv) in anhydrous THF to a final volume of 20 mL, creating a ~0.33 M solution.
2. Flow System Setup:
-
Pumps: Use two syringe pumps, one for each solution, fitted with 20 mL syringes.
-
Reactor: A 10 mL PFA (perfluoroalkoxy) tubing coil reactor is submerged in a water bath set to 25 °C.
-
Mixing: Connect the outlets of the two pumps to a T-mixer.
-
Pressure Control: Install a 6 bar (~90 psi) back pressure regulator (BPR) after the reactor outlet to ensure the solvent remains in the liquid phase and to prevent gas bubble formation.[11]
3. Reaction Execution:
-
Set both Pump A and Pump B to a flow rate of 0.5 mL/min.
-
The combined flow rate is 1.0 mL/min. With a 10 mL reactor volume, the residence time will be 10 minutes.
-
Begin pumping both solutions simultaneously through the system.
-
Allow the system to stabilize for ~3 minutes (purging the initial volume) before collecting the product stream.
-
Collect the output in a flask containing a saturated aqueous solution of NaHCO₃ (20 mL) to quench any unreacted acyl chloride and neutralize the triethylamine hydrochloride salt.
4. Work-up and Analysis:
-
Extract the quenched reaction mixture with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify via column chromatography if necessary.
Data Summary
| Parameter | Value | Rationale |
| Amine Concentration | 0.33 M | Balances solubility and reaction rate. |
| Acyl Chloride Conc. | 0.33 M | Maintains 1:1 stoichiometry. |
| Flow Rate (each pump) | 0.5 mL/min | Allows for controlled mixing and sufficient residence time. |
| Total Flow Rate | 1.0 mL/min | Determines the overall productivity. |
| Reactor Volume | 10 mL | Standard size for lab-scale flow synthesis. |
| Residence Time | 10 min | Sufficient for complete reaction at room temperature. |
| Temperature | 25 °C | The reaction is fast and does not require heating.[12] |
| Back Pressure | 6 bar | Ensures stable flow and prevents outgassing.[11] |
| Expected Yield | >95% | Flow chemistry often leads to higher yields due to superior control.[3] |
Application Note 2: Continuous Flow Buchwald-Hartwig C-N Cross-Coupling
The Buchwald-Hartwig amination is a powerful method for forming carbon-nitrogen bonds, crucial for synthesizing many pharmaceutical compounds.[13][14] Translating this palladium-catalyzed reaction to flow offers significant advantages in terms of reaction speed, catalyst efficiency, and safety, especially when dealing with reactions that require elevated temperatures.
Causality and Experimental Choices
-
Enhanced Thermal Control & Superheating: Many cross-coupling reactions require high temperatures to achieve reasonable rates.[13] Flow reactors enable safe "superheating" of solvents above their atmospheric boiling points by applying back pressure.[5] This can dramatically reduce reaction times from hours in batch to minutes in flow.
-
Improved Catalyst Performance: The homogeneous mixing and consistent temperature profile in a flow reactor can lead to more efficient catalyst turnover, potentially allowing for lower catalyst loadings compared to batch processes.
-
Safety with Gaseous Reagents: While not used in this specific protocol, flow chemistry is exceptionally well-suited for reactions involving gases, providing excellent gas-liquid mixing and control.[2] This principle extends to managing any potential off-gassing from heated reaction mixtures.
-
Telescoped Reactions: This protocol could be "telescoped" or combined with the previous amide formation step in a multi-step continuous flow synthesis, a significant advantage of this technology.[15][16]
Sources
- 1. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 2. dspace.mit.edu [dspace.mit.edu]
- 3. Revolutionizing Drug Chemical Processes: The Benefits of Flow Chemistry - SEQENS [seqens.com]
- 4. researchrepository.ucd.ie [researchrepository.ucd.ie]
- 5. Continuous flow strategies for using fluorinated greenhouse gases in fluoroalkylations - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D0CS00670J [pubs.rsc.org]
- 6. microbiozindia.com [microbiozindia.com]
- 7. asynt.com [asynt.com]
- 8. Synthesis of CHF2-Containing Heterocycles through Oxy-difluoromethylation Using Low-Cost 3D Printed PhotoFlow Reactors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Understanding flow chemistry for the production of active pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Thieme E-Books & E-Journals [thieme-connect.de]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Amide Synthesis [fishersci.co.uk]
- 13. iris.unina.it [iris.unina.it]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Two-step continuous flow-driven synthesis of 1,1-cyclopropane aminoketones - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 16. pure.mpg.de [pure.mpg.de]
Troubleshooting & Optimization
Purification of 1,1,1-Trifluoropropan-2-amine hydrochloride from reaction mixtures
Ticket ID: TFPA-HCl-PUR-001 Status: Open Agent: Senior Application Scientist
Executive Summary & Core Logic
Welcome to the Purification Support Center. You are likely here because your standard amine workup failed. You extracted at pH 12, evaporated the solvent, and found your flask empty or containing a low-yield oil.
The Problem is Physics, Not Chemistry. Purifying 1,1,1-trifluoropropan-2-amine (TFPA) requires abandoning standard alkyl-amine protocols. Two critical properties dictate the success of this isolation:
-
The Inductive Effect (
Shift): The electron-withdrawing trifluoromethyl ( ) group drastically reduces the basicity of the adjacent amine. While a typical isopropylamine has a (conjugate acid) of , TFPA has a of approximately 5.8–6.0 .-
Implication: If you acidify to pH 2 and then "neutralize" to pH 8 for extraction, you have not neutralized it. It is still largely in the free-base form at pH 8, but standard protocols might mislead you.
-
-
Extreme Volatility: The free base of TFPA boils at 46–47 °C .
-
Implication: If you rotovap the free base at 40 °C/vacuum, it will co-evaporate with your solvent. You must trap it as a salt in situ.
-
Standard Operating Procedure (SOP)
Objective: Isolation of TFPA
Reagents Required
-
Reaction Mixture: Crude TFPA in MeOH/EtOH/THF.
-
Acid: 4M HCl in Dioxane or anhydrous HCl gas.
-
Solvents: Diethyl ether (
), Methyl tert-butyl ether (MTBE), Heptane. -
Base: 10% NaOH (aq).
Step-by-Step Protocol
| Step | Action | Technical Rationale |
| 1 | Quench & Acidify | Cool reaction mixture to 0 °C. Add concentrated HCl dropwise until pH < 1. Stir for 30 min. |
| 2 | Solvent Swap | Concentrate the mixture under reduced pressure (rotovap) at max 35 °C to remove bulk reaction solvent (MeOH/THF). Do not dry completely. |
| 3 | Partition | Dissolve residue in minimal water. Wash 2x with Dichloromethane (DCM). |
| 4 | The "Cold Trap" Release | Critical Step: Add fresh |
| 5 | Extraction | Separate layers immediately. Extract aqueous layer 2x more with cold ether. Combine organic layers. |
| 6 | Drying | Dry combined organics over |
| 7 | Salt Formation | Add 4M HCl in Dioxane (1.1 eq) dropwise to the filtrate at 0 °C. A white precipitate should form immediately. |
| 8 | Isolation | Filter the solid. Wash with cold heptane or pentane. Dry under high vacuum at ambient temp. |
Troubleshooting & FAQs
Q1: My yield is near zero. Where did the product go?
Diagnosis: You likely evaporated the free base. The Fix: Never concentrate the organic extract after Step 5. You must add the HCl directly to the wet ether/DCM extract. If you try to isolate the free liquid amine, you will lose it to the vacuum pump.
Q2: The product is an oil/goo, not a white solid.
Diagnosis: Hygroscopicity or excess solvent. TFPA
-
Trituration: Add anhydrous
to the oil and scratch the flask walls with a glass rod vigorously. Sonicate if necessary. This induces crystallization. -
Azeotrope: If water is present, add toluene and rotovap (at 40 °C) to azeotrope off the water, then retry the ether trituration.
Q3: I see unreacted 1,1,1-trifluoroacetone in my NMR.
Diagnosis: Incomplete reaction or poor washing. The Fix:
-
Boiling Point Differential: The ketone boils at 22 °C. It is more volatile than the amine. If you perform the initial concentration (Step 2) carefully, most unreacted ketone will evaporate.
-
Bisulfite Wash: Before basifying (Step 4), wash the acidic aqueous phase with a small amount of sodium bisulfite solution. This forms an adduct with the ketone, keeping it in the water layer during the subsequent basic extraction.
Q4: The pH paper says 8, but I'm not extracting anything.
Diagnosis: The
Visualizing the Logic
Diagram 1: The Critical Path (Volatility & pKa Management)
Caption: The "Trap" Workflow. Note the red warning path: evaporating the free base results in total product loss due to the low boiling point (46°C).
Diagram 2: Impurity Fate Map
Caption: Fate of impurities during the acid/base swing. The neutral ketone is removed during the initial acid wash, while the amine is retained.
References
-
Ono, T., et al. (1996).[1] "Biomimetic Reductive Amination of Fluoro Aldehydes and Ketones via [1,3]-Proton Shift Reaction. Scope and Limitations." Journal of Organic Chemistry, 61(19), 6563-6569.[1]
- Establishes the synthesis route and confirms the volatility/handling of alpha-trifluoromethyl amines.
-
Braun, M., et al. (2000). "Process for preparing a 1,1,1-trifluoro-2-aminoalkane." European Patent EP1044959A2.
- Provides industrial scale-up data and confirms the hydrochloride salt isol
-
PubChem. (n.d.).[2][3][4] "Compound Summary: (S)-1,1,1-trifluoropropan-2-amine." National Library of Medicine.
-
Source for physical property data including molecular weight and structural identifiers.[2]
-
- Sloop, J. C., et al. (2006). "Fluorinated amines: Synthesis and properties." Journal of Fluorine Chemistry.
Sources
- 1. EP1044959A2 - Process for preparing a 1,1,1-trifluoro-2-aminoalkane - Google Patents [patents.google.com]
- 2. 3,3,3-Trifluoropropylamine | C3H6F3N | CID 10001 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. (S)-1,1,1-trifluoropropan-2-amine | C3H6F3N | CID 10964447 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. (R)-2-Amino-1,1,1-trifluoropropane hydrochloride | C3H7ClF3N | CID 44593757 - PubChem [pubchem.ncbi.nlm.nih.gov]
Stability of 1,1,1-Trifluoropropan-2-amine hydrochloride under acidic/basic conditions
Welcome to the Technical Support Center for 1,1,1-Trifluoropropan-2-amine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice for experiments involving this compound. Here, we address the critical aspects of its stability under both acidic and basic conditions, drawing from established chemical principles and field-proven insights.
Frequently Asked Questions (FAQs)
Q1: How stable is the trifluoromethyl (-CF3) group in this compound under typical experimental conditions?
A1: The trifluoromethyl group is generally considered to be highly stable due to the exceptional strength of the carbon-fluorine bond.[1] This inherent stability makes it a valuable moiety in medicinal chemistry, contributing to metabolic resistance and improved pharmacokinetic profiles.[1] For most routine applications in organic synthesis and drug development, such as coupling reactions or formulation studies at near-neutral pH, the -CF3 group of this compound will remain intact.
Q2: Can the trifluoromethyl group degrade under any conditions?
A2: While robust, the trifluoromethyl group is not completely inert. Under harsh conditions, it can undergo hydrolysis to form a carboxylic acid (-COOH) and release fluoride ions.[1] This reaction typically requires forcing conditions, such as treatment with fuming sulfuric acid and boric acid, or specific strong base systems.[2][3][4] For 1,1,1-Trifluoropropan-2-amine, this would result in the formation of 2-amino-3,3,3-trifluoropropanoic acid.
Q3: What is the expected stability of this compound in acidic media?
A3: As a hydrochloride salt, the amine is protonated, which protects it from acting as a nucleophile. The trifluoromethyl group itself is generally stable to acidic conditions. However, extremely harsh acidic conditions, such as prolonged heating in concentrated strong acids, could potentially lead to hydrolysis of the -CF3 group.[2][5] For most applications, such as using acidic catalysts for reactions at other functional groups, the compound is expected to be stable.
Q4: What is the stability of this compound under basic conditions?
A4: Under basic conditions, the hydrochloride salt will be neutralized to the free amine, 1,1,1-Trifluoropropan-2-amine. While the free amine is stable, strong basic conditions, particularly at elevated temperatures, can promote the hydrolysis of the trifluoromethyl group.[1][4] The presence of a strong base can facilitate the nucleophilic attack of hydroxide ions on the carbon atom of the -CF3 group.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Loss of starting material during a reaction in basic media | Hydrolysis of the trifluoromethyl group. | Neutralize the reaction mixture to a pH closer to 7. Use a non-nucleophilic organic base if possible. Consider running the reaction at a lower temperature. |
| Formation of an unexpected carboxylic acid byproduct | Degradation of the -CF3 group. | Confirm the identity of the byproduct using analytical techniques such as LC-MS or NMR. If confirmed, modify reaction conditions to be milder (lower temperature, weaker acid/base, shorter reaction time). |
| Inconsistent reaction yields | Instability of the free amine form at high temperatures. | If the reaction is run under basic conditions at elevated temperatures, consider in-situ generation of the free amine or adding it slowly to the heated reaction mixture. |
| Precipitation from solution when adjusting pH | The free amine may have lower solubility in certain solvent systems compared to the hydrochloride salt. | Ensure the chosen solvent is appropriate for the free amine form of the compound. Consider using a co-solvent to improve solubility. |
Experimental Protocols
Protocol 1: Forced Degradation Study under Acidic Conditions
This protocol is designed to assess the stability of this compound to acidic stress.
Materials:
-
This compound
-
1 M Hydrochloric acid (HCl)
-
1 M Sodium hydroxide (NaOH) for neutralization
-
HPLC-UV system
-
pH meter
-
Appropriate vials and heating block
Procedure:
-
Prepare a stock solution of this compound in water at a concentration of 1 mg/mL.
-
In a clean vial, add 1 mL of the stock solution and 1 mL of 1 M HCl.
-
Heat the vial at 60°C for 24 hours.
-
At time points 0, 4, 8, and 24 hours, withdraw an aliquot of the sample.
-
Neutralize the aliquot with 1 M NaOH to pH 7.
-
Analyze the sample by HPLC-UV to quantify the amount of remaining this compound and detect any degradation products.
Protocol 2: Forced Degradation Study under Basic Conditions
This protocol is designed to assess the stability of this compound to basic stress.
Materials:
-
This compound
-
1 M Sodium hydroxide (NaOH)
-
1 M Hydrochloric acid (HCl) for neutralization
-
HPLC-UV system
-
pH meter
-
Appropriate vials and heating block
Procedure:
-
Prepare a stock solution of this compound in water at a concentration of 1 mg/mL.
-
In a clean vial, add 1 mL of the stock solution and 1 mL of 1 M NaOH.
-
Heat the vial at 60°C for 24 hours.
-
At time points 0, 4, 8, and 24 hours, withdraw an aliquot of the sample.
-
Neutralize the aliquot with 1 M HCl to pH 7.
-
Analyze the sample by HPLC-UV to quantify the amount of remaining this compound and detect any degradation products.
Visualizing Potential Degradation Pathways
Caption: Potential degradation pathways for this compound.
Caption: Workflow for forced degradation studies.
References
-
Herrera, D., et al. (2022). Preparation of carboxylic arylphosphines by hydrolysis of the trifluoromethyl group. RSC Advances. Available at: [Link][2][3][5]
-
Kaga, A., et al. (2017). LiO-t-Bu/CsF-Mediated Formal Hydrolysis of Trifluoromethyl Arenes. Angewandte Chemie International Edition. Available at: [Link][4]
-
PubChem. (R)-2-Amino-1,1,1-trifluoropropane hydrochloride. Available at: [Link][6]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Preparation of carboxylic arylphosphines by hydrolysis of the trifluoromethyl group - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preparation of carboxylic arylphosphines by hydrolysis of the trifluoromethyl group - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 5. researchgate.net [researchgate.net]
- 6. (R)-2-Amino-1,1,1-trifluoropropane hydrochloride | C3H7ClF3N | CID 44593757 - PubChem [pubchem.ncbi.nlm.nih.gov]
Issues with using 1,1,1-Trifluoropropan-2-amine hydrochloride in epoxide opening reactions
Technical Support Center: 1,1,1-Trifluoropropan-2-amine Hydrochloride
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the application of this compound in organic synthesis. This guide is designed to provide in-depth, field-proven insights into its use, specifically focusing on troubleshooting common issues encountered during epoxide opening reactions. As Senior Application Scientists, our goal is to explain the causality behind experimental observations and provide robust, self-validating protocols.
Frequently Asked Questions (FAQs)
This section addresses the most common initial questions and hurdles researchers face when working with this valuable fluorinated building block.
Q1: My epoxide opening reaction with this compound is failing or giving very low yields. What is the most likely cause?
The most common reason for failure is that the amine is not an active nucleophile in its hydrochloride salt form. The nitrogen's lone pair is protonated, forming an ammonium salt (R-NH3+), which is non-nucleophilic.[1][2] For the reaction to proceed, the free amine (R-NH2) must be generated in situ or used directly.
Furthermore, the presence of the chloride ion from the salt can lead to a competing side reaction where chloride acts as the nucleophile, opening the epoxide to form a chlorohydrin. This pathway can be faster than the desired reaction, especially given the inherently low nucleophilicity of the trifluorinated amine.[3]
Q2: How does the trifluoromethyl (CF3) group affect the amine's reactivity?
The CF3 group is a strong electron-withdrawing group. This has two significant consequences:
-
Reduced Basicity: It lowers the pKa of the amine compared to its non-fluorinated analog, isopropylamine. This means it is a weaker base.
-
Reduced Nucleophilicity: The inductive effect of the CF3 group pulls electron density away from the nitrogen atom, making its lone pair less available for donation. This significantly decreases the amine's nucleophilicity, rendering it a "poorly nucleophilic amine".[3][4]
Consequently, reactions with this amine require more forcing conditions (e.g., higher temperatures) than with simple alkylamines, and overcoming the activation energy for the SN2 attack on the epoxide is more challenging.[5]
Q3: Do I absolutely need to free-base the amine hydrochloride before the reaction?
Yes, you must neutralize the ammonium salt to generate the nucleophilic free amine. This can be done in two primary ways:
-
Pre-reaction Workup: Neutralize an aqueous solution of the amine salt with a base (e.g., NaOH, K2CO3), extract the free amine into an organic solvent, dry the organic layer, and use the resulting solution. This is the cleanest method but requires an extra procedural step.
-
In-situ Free-Basing: Add a suitable non-nucleophilic base directly to the reaction mixture. This is often more convenient. A common choice is a tertiary amine like triethylamine (Et3N) or diisopropylethylamine (DIPEA). At least one equivalent of the base is required to neutralize the HCl salt. Often, a slight excess is used to ensure complete deprotonation.
Q4: What is the expected regioselectivity when opening an unsymmetrical epoxide with this amine?
Under basic or neutral conditions, the epoxide opening is a classic SN2 reaction.[5][6][7] The amine, acting as the nucleophile, will attack the less sterically hindered carbon atom of the epoxide ring.[1][5][7] This leads to the formation of a single major regioisomer.
-
For terminal epoxides (e.g., propylene oxide): Attack will occur at the primary carbon (C1).
-
For 1,2-disubstituted epoxides: Attack will occur at the less sterically bulky carbon.
Acidic conditions can change this outcome, potentially favoring attack at the more substituted carbon through an SN1-like mechanism, but this is often complicated and can lead to mixtures.[8] For predictable results with this amine, conditions favoring a pure SN2 pathway are recommended.
Troubleshooting Guide: From Problem to Solution
This section provides a systematic approach to diagnosing and solving specific experimental failures.
Problem 1: No Reaction or Very Low Conversion
Your TLC or LC-MS shows only starting materials even after prolonged reaction time and heating.
Potential Cause A: Inactive Nucleophile The most direct cause is the failure to generate the free amine. The protonated ammonium salt is not nucleophilic enough to open the epoxide ring.[1][2]
-
Solution: Ensure effective free-basing.
-
Check Your Base: If using an in-situ method, ensure you are using at least 1.0 equivalent of a suitable base (e.g., Et3N, DIPEA). An excess (1.1-1.5 eq) is recommended.
-
Switch to Pre-Extraction: If in-situ methods fail, perform a separate acid-base extraction to isolate the free amine before the reaction. See Protocol B for a detailed procedure.
-
Potential Cause B: Competing Chloride Attack Even with a base like triethylamine, the equilibrium between the amine salt and the free amine can generate triethylammonium chloride. The released chloride ion (Cl-) is a competent nucleophile and can attack the epoxide, consuming your starting material in an undesired pathway.[3] This is a known critical issue with using the hydrochloride salt directly.[3]
-
Solution: Change the counter-ion or reaction conditions.
-
Use a Non-Nucleophilic Salt: If possible, source or prepare a salt of the amine with a non-nucleophilic counter-ion, such as the triflate salt, which has been shown to be effective where the hydrochloride fails.[3]
-
Solvent Choice: Running the reaction in a protic solvent like isopropanol or ethanol can help solvate the chloride ion, potentially reducing its nucleophilicity compared to aprotic solvents like THF or MeCN.
-
Potential Cause C: Insufficient Thermal Energy Due to the reduced nucleophilicity of the trifluorinated amine, significant thermal energy may be required to overcome the activation barrier for the ring-opening.
-
Solution: Optimize reaction temperature and time.
-
Increase Temperature: If your reaction is running at room temperature or 50 °C, consider increasing the temperature to 80 °C or even higher (refluxing in a solvent like ethanol or isopropanol). Use a sealed tube if necessary to exceed the solvent's boiling point.
-
Prolong Reaction Time: Monitor the reaction over 24-48 hours before concluding that it has failed.
-
Problem 2: Mixture of Regioisomers
You are obtaining a mixture of products resulting from the amine attacking both carbons of the epoxide.
Potential Cause: Mixed SN1/SN2 Mechanism This typically occurs if the reaction conditions are inadvertently acidic, which can protonate the epoxide oxygen.[8] Protonation makes the epoxide more electrophilic and can promote an SN1-like opening at the more substituted carbon, which can better stabilize a partial positive charge.
-
Solution: Enforce strict basic or neutral conditions.
-
Avoid Acidic Catalysts: Do not add any Lewis or Brønsted acids to the reaction.
-
Ensure Excess Base: When using the hydrochloride salt in-situ, using a slight excess of your amine base (e.g., 1.2 eq of DIPEA) ensures the medium remains basic and scavenges any trace acidity.
-
Use a Protic Solvent: Solvents like ethanol or methanol can participate in hydrogen bonding and favor a clean SN2 pathway over an SN1-type cleavage.[9]
-
The table below summarizes how reaction conditions can influence the regiochemical outcome.
| Condition | Predominant Mechanism | Favored Site of Attack | Expected Outcome |
| Basic/Neutral (e.g., NaH, Et3N) | SN2 | Less Sterically Hindered Carbon | High Regioselectivity[5] |
| Acidic (e.g., H+, Lewis Acid) | Mixed SN1/SN2 | More Substituted Carbon (if tertiary) | Potential Mixture of Isomers[8] |
Experimental Protocols & Workflows
Protocol A: General Procedure for Epoxide Opening via In-Situ Free-Basing
This protocol is optimized for convenience but requires careful monitoring for the potential side reactions mentioned above.
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the epoxide (1.0 eq) and the chosen solvent (e.g., ethanol, isopropanol, or acetonitrile) to make a ~0.5 M solution.
-
Reagent Addition: Add this compound (1.2 eq).
-
Base Addition: Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA) (1.5 eq), dropwise to the stirring suspension.
-
Heating: Heat the reaction mixture to 80 °C or reflux.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction may require 12-48 hours.
-
Workup: After completion, cool the reaction to room temperature. Remove the solvent under reduced pressure. Dilute the residue with ethyl acetate and water. Wash the organic layer with saturated aqueous NaHCO3 solution, then brine.
-
Purification: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate. Purify the crude product by flash column chromatography.
Visualization: Troubleshooting Workflow
This diagram outlines a logical sequence for diagnosing and resolving common issues.
Caption: A step-by-step workflow for troubleshooting low-yield reactions.
References
-
Butt, J., & Moody, C. J. (2014). 1,1,1-Trifluoropropan-2-ammonium triflate: stereoselective synthesis and direct use in reaction with epoxides. University of Southampton ePrints. [Link]
-
Chemistry Steps. Epoxides Ring-Opening Reactions. Retrieved from [Link]
-
The Doyle Group. (2010). Enantioselective Ring Opening of Epoxides by Fluoride Anion Promoted by a Cooperative Dual-Catalyst System. Princeton University. [Link]
-
Journal of Synthetic Chemistry. (2023). Epoxide Ring Opening Under Mild Conditions Using Phenol, Amine, and Alcohols. [Link]
-
Ashenhurst, J. (2015). Epoxide Ring Opening With Base. Master Organic Chemistry. [Link]
-
Gonzalez, C. C., et al. (2015). Assessing the Potential for the Reactions of Epoxides with Amines on Secondary Organic Aerosol Particles. Oberlin College and Conservatory. [Link]
-
Khan Academy. (2012). Ring-opening reactions of epoxides: Strong nucleophiles. YouTube. [Link]
-
PubChem. (S)-1,1,1-trifluoropropan-2-amine. National Center for Biotechnology Information. [Link]
-
Ashenhurst, J. (2018). Nucleophilicity Trends of Amines. Master Organic Chemistry. [Link]
-
Nature Communications. (2025). Nucleophilic addition of bulk chemicals with imines using N-functionalized hydroxylamine reagents as precursors. PubMed Central. [Link]
-
ARKAT USA. Fluorinated alcohols: powerful promoters for ring-opening reactions of epoxides with carbon nucleophiles. [Link]
-
Chad's Prep. (2018). 19.6a Addition of Primary Amines Imine Formation. YouTube. [Link]
-
Tajbakhsh, M., et al. (2013). Regioselective Ring Opening of Epoxides with Amines Using Silica-bonded S-sulfonic Acid under Solvent-free Conditions. SciELO México. [Link]
-
LibreTexts Chemistry. (2024). 18.5: Reactions of Epoxides - Ring-opening. [Link]
-
ACS Publications. (2015). Assessing the Potential for the Reactions of Epoxides with Amines on Secondary Organic Aerosol Particles. The Journal of Physical Chemistry A. [Link]
-
Royal Society of Chemistry. (2018). Highly regioselective ring-opening of epoxides with amines: a metal- and solvent-free protocol for the synthesis of β-amino alcohols. Chemical Communications. [Link]
-
FDA Global Substance Registration System. (R)-1,1,1-TRIFLUOROPROPAN-2-AMINE. [Link]
-
PubChem. (R)-2-Amino-1,1,1-trifluoropropane hydrochloride. National Center for Biotechnology Information. [Link]
Sources
- 1. www2.oberlin.edu [www2.oberlin.edu]
- 2. pubs.acs.org [pubs.acs.org]
- 3. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Epoxides Ring-Opening Reactions - Chemistry Steps [chemistrysteps.com]
- 7. youtube.com [youtube.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. jsynthchem.com [jsynthchem.com]
Technical Support Center: Synthesis of 1,1,1-Trifluoropropan-2-amine Hydrochloride
Welcome to the Technical Support Center for the synthesis of 1,1,1-Trifluoropropan-2-amine Hydrochloride. This guide is designed for researchers, scientists, and professionals in drug development who are working with this critical fluorinated building block. Here, we provide in-depth troubleshooting advice and frequently asked questions to navigate the potential challenges in its synthesis, with a focus on the identification and mitigation of common byproducts.
Introduction
1,1,1-Trifluoropropan-2-amine is a valuable intermediate in the synthesis of various pharmaceuticals and agrochemicals due to the unique properties conferred by the trifluoromethyl group.[1] The hydrochloride salt is often the preferred form for handling and storage. While several synthetic routes exist, one of the most common is the reductive amination of 1,1,1-trifluoroacetone.[2] This method, though generally efficient, can be prone to the formation of specific byproducts that can complicate purification and impact the quality of the final product. This guide will focus primarily on troubleshooting this widely used synthetic pathway.
Troubleshooting Guide: Navigating Byproduct Formation in Reductive Amination
The reductive amination of 1,1,1-trifluoroacetone with an ammonia source is a two-step process occurring in a single pot: the formation of an intermediate imine followed by its reduction to the desired primary amine.[2] Understanding the potential side reactions is key to optimizing the synthesis and minimizing impurities.
Problem 1: Presence of a Higher Molecular Weight Impurity Detected by GC-MS
Observation: Your Gas Chromatography-Mass Spectrometry (GC-MS) analysis of the crude reaction mixture shows a peak at a later retention time than the desired product, with a mass spectrum suggesting the addition of a second 1,1,1-trifluoropropyl group.
Probable Cause: Formation of Bis(1,1,1-trifluoropropan-2-yl)amine (Secondary Amine Byproduct)
This is the most common byproduct in this synthesis. Once the desired primary amine is formed, it can act as a nucleophile and react with another molecule of 1,1,1-trifluoroacetone to form a new imine, which is then reduced to the secondary amine, bis(1,1,1-trifluoropropan-2-yl)amine.
Solutions:
-
Control Stoichiometry: Use a significant excess of the ammonia source (e.g., ammonia gas, ammonium acetate, or a solution of ammonia in an alcohol) relative to the 1,1,1-trifluoroacetone. This increases the probability of the ketone reacting with ammonia rather than the newly formed primary amine.
-
Slow Addition of Reducing Agent: Add the reducing agent slowly to the reaction mixture. This allows for the initial formation of the primary amine from the reaction of the ketone with ammonia, without a high concentration of the primary amine being present at any given time to compete for the ketone.
-
Optimize Reaction Temperature: Lowering the reaction temperature can sometimes favor the formation of the primary amine over the secondary amine, as the subsequent reaction to form the secondary amine may have a higher activation energy.
Problem 2: Identification of an Impurity with a Mass Corresponding to the Starting Ketone + 2 amu
Observation: You observe a significant peak in your GC-MS analysis that corresponds to a mass of 114 g/mol , which is the molecular weight of 1,1,1-trifluoropropan-2-ol.
Probable Cause: Reduction of the Starting Ketone
If a strong reducing agent like sodium borohydride (NaBH₄) is used, it can directly reduce the carbonyl group of 1,1,1-trifluoroacetone to the corresponding alcohol, 1,1,1-trifluoropropan-2-ol, in competition with the reduction of the imine intermediate.[3]
Solutions:
-
Choice of Reducing Agent: Employ a milder reducing agent that is more selective for the imine over the ketone. Sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaHB(OAc)₃) are excellent choices for reductive aminations as they are less reactive towards ketones, especially at slightly acidic pH.
-
Stepwise Procedure: A two-step, one-pot approach can be effective. First, allow the 1,1,1-trifluoroacetone and ammonia source to react to form the imine. After a sufficient period for imine formation, then introduce the reducing agent. This minimizes the time the ketone and reducing agent are in contact.
-
pH Control: When using NaBH₃CN, maintaining a slightly acidic pH (around 5-6) can enhance the rate of imine reduction over ketone reduction.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts I should expect in the synthesis of this compound via reductive amination?
A1: The two most prevalent byproducts are bis(1,1,1-trifluoropropan-2-yl)amine (the secondary amine) and 1,1,1-trifluoropropan-2-ol (the alcohol from ketone reduction). Unreacted 1,1,1-trifluoroacetone may also be present if the reaction does not go to completion.
Q2: How can I best monitor the progress of my reaction and identify these byproducts?
A2: A combination of Gas Chromatography-Mass Spectrometry (GC-MS) and ¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy is highly recommended.
-
GC-MS is excellent for separating the volatile components of the reaction mixture and providing initial identification based on their mass-to-charge ratio and fragmentation patterns.
-
¹⁹F NMR is particularly powerful for analyzing fluorinated compounds.[4] The trifluoromethyl groups of the desired product, the secondary amine byproduct, and any unreacted ketone will have distinct chemical shifts, allowing for straightforward identification and quantification.
Q3: I've identified the secondary amine byproduct in my crude product. What is the best way to remove it during purification?
A3: Separating the primary and secondary amines can be challenging due to their similar boiling points. One effective method is through the formation of a derivative. For example, the primary amine can be selectively reacted with an aldehyde to form an imine, which can then be separated. Another approach is careful fractional distillation under reduced pressure, although this may not be completely effective if the boiling points are very close. Conversion to the hydrochloride salt and fractional crystallization can also be a viable purification strategy, as the solubilities of the primary and secondary amine hydrochlorides may differ significantly in a given solvent system.
Q4: Can I use catalytic hydrogenation for the reduction step? What are the potential pitfalls?
A4: Yes, catalytic hydrogenation (e.g., using H₂ gas with a palladium or nickel catalyst) can be used for the reductive amination. However, it can sometimes be less selective and may lead to over-reduction or other side reactions. Careful optimization of the catalyst, pressure, and temperature is crucial. For example, some catalysts may also promote the formation of the secondary amine byproduct.
Analytical Methodologies
GC-MS Analysis Protocol
A robust GC-MS method is essential for monitoring the reaction and assessing the purity of the final product.
Table 1: Example GC-MS Method Parameters
| Parameter | Value |
| Column | DB-5ms or similar non-polar column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) |
| Injector Temperature | 250 °C |
| Oven Program | Initial temp: 40 °C, hold for 2 min; Ramp: 10 °C/min to 250 °C, hold for 5 min |
| Carrier Gas | Helium, constant flow at 1 mL/min |
| MS Ion Source Temp | 230 °C |
| MS Quadrupole Temp | 150 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | 35 - 300 m/z |
Expected Elution Order: 1,1,1-trifluoroacetone (starting material) will elute first, followed by 1,1,1-trifluoropropan-2-ol, then 1,1,1-Trifluoropropan-2-amine, and finally the higher boiling bis(1,1,1-trifluoropropan-2-yl)amine.
Interpreting the Mass Spectra:
-
1,1,1-Trifluoropropan-2-amine: The molecular ion peak (m/z 113) may be weak. Look for characteristic fragments such as [M-CH₃]⁺ (m/z 98) and [M-CF₃]⁺ (m/z 44), which is often the base peak.
-
Bis(1,1,1-trifluoropropan-2-yl)amine: The molecular ion will be at m/z 209. Fragmentation will likely involve the loss of a trifluoromethyl group or a trifluoroisopropyl group.
¹⁹F NMR Spectroscopy Analysis
¹⁹F NMR provides a clear window into the fluorinated species in your reaction mixture.
Table 2: Approximate ¹⁹F NMR Chemical Shifts (referenced to CFCl₃)
| Compound | Approximate ¹⁹F Chemical Shift (δ, ppm) |
| 1,1,1-Trifluoroacetone | -82 to -85 |
| 1,1,1-Trifluoropropan-2-amine | -75 to -78 |
| Bis(1,1,1-trifluoropropan-2-yl)amine | -74 to -77 |
| 1,1,1-Trifluoropropan-2-ol | -78 to -80 |
Note: Exact chemical shifts can vary depending on the solvent and concentration.
The relative integration of these peaks can be used to determine the molar ratio of the different fluorinated species in your sample.
Visualizing the Reaction Pathway and Byproduct Formation
The following diagram illustrates the primary reaction pathway and the formation of the two major byproducts.
Caption: Reaction scheme for the synthesis of 1,1,1-Trifluoropropan-2-amine and major byproducts.
References
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]
-
Baxter, E. W., & Reitz, A. B. (2002). Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents. Organic Reactions, 59, 1-714. [Link]
-
Tarasov, A. A., & Dilman, A. D. (2017). Reductive amination in the synthesis of α-trifluoromethylamines. Russian Chemical Reviews, 86(8), 735–748. [Link]
-
O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319. [Link]
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]
-
Dungan, C. H., & Van Wazer, J. R. (1970). Compilation of reported F¹⁹ NMR chemical shifts, 1951 to mid-1967. Wiley-Interscience. [Link]
-
PubChem. (n.d.). 1,1,1-Trifluoropropan-2-amine. National Center for Biotechnology Information. Retrieved from [Link]
-
Periasamy, M., & Thirumalaikumar, M. (2000). Methods of synthesis of and reductions using sodium borohydride. Journal of Organometallic Chemistry, 609(1-2), 137-151. [Link]
Sources
Validation & Comparative
Comparative study of the metabolic stability of trifluoromethylated vs. non-fluorinated analogs
[1]
Executive Summary
In modern medicinal chemistry, the "Fluorine Effect" is a cornerstone strategy for lead optimization. This guide provides a technical comparison between Trifluoromethylated (
The substitution of a methyl group or hydrogen with a trifluoromethyl group is primarily employed to block metabolic "soft spots." Experimental data consistently demonstrates that this bioisosteric replacement significantly enhances metabolic stability by reducing Intrinsic Clearance (
Mechanistic Basis: The "Metabolic Block"[1]
To understand the stability differences, one must analyze the interaction between the substrate and Cytochrome P450 (CYP) enzymes.
Bond Dissociation Energy (BDE)
The primary mechanism of Phase I metabolism is oxidative hydroxylation, which requires the abstraction of a hydrogen atom.[1][2]
-
Non-Fluorinated (
): The C-H bond has a BDE of approximately 99–104 kcal/mol . This is energetically accessible for the high-valent Iron-Oxo species (Compound I) in the CYP450 active site, leading to rapid hydroxylation and subsequent clearance. -
Trifluoromethylated (
): The C-F bond is the strongest single bond in organic chemistry, with a BDE of approx 116–130 kcal/mol . This bond strength renders the group chemically inert to CYP450 oxidative attack.
Electronic Deactivation
The
Visualizing the Mechanism
The following diagram illustrates the catalytic failure of CYP450 when encountering a trifluoromethyl group compared to the successful oxidation of a methyl group.
Figure 1: Mechanistic comparison of CYP450 interaction. The high bond dissociation energy of C-F prevents the hydrogen abstraction step necessary for hydroxylation.
Experimental Protocol: Microsomal Stability Assay
To objectively compare stability, the Microsomal Stability Assay is the industry standard. This protocol measures the disappearance of the parent compound over time.[6][7][8]
Materials
-
Test System: Pooled Liver Microsomes (Human/Rat/Mouse), 20 mg/mL protein concentration.
-
Cofactor: NADPH Regenerating System (NADPH, Glucose-6-phosphate, G6P dehydrogenase).
-
Buffer: 100 mM Potassium Phosphate (pH 7.4).
-
Analysis: LC-MS/MS (Triple Quadrupole).
Step-by-Step Workflow
-
Pre-Incubation: Dilute microsomes to 0.5 mg/mL in buffer. Spike test compound (final conc. 1
) to minimize saturation kinetics. Pre-warm at 37°C for 10 min. -
Initiation: Add NADPH regenerating system to start the reaction.
-
Sampling: At specific time points (
min), remove aliquots. -
Quenching: Immediately dispense aliquots into ice-cold Acetonitrile (ACN) containing an Internal Standard (IS) to precipitate proteins and stop metabolism.
-
Processing: Centrifuge at 4,000 rpm for 20 min. Collect supernatant.
-
Quantification: Analyze via LC-MS/MS monitoring specific MRM transitions.
Assay Workflow Diagram
Figure 2: Standardized workflow for determining metabolic stability using liver microsomes.
Comparative Performance Analysis
The following data represents a comparative analysis of a representative drug scaffold (e.g., a benzylic system) where a methyl group is replaced by a trifluoromethyl group.
Key Metrics Defined[6][9]
- (Half-life): Time required for 50% of the compound to be metabolized.
- (Intrinsic Clearance): A measure of the enzyme's ability to metabolize the drug, independent of blood flow. Lower is better for stability.
-
LogP: Lipophilicity coefficient. Higher LogP indicates higher fat solubility.
Representative Data Comparison
| Parameter | Non-Fluorinated Analog ( | Trifluoromethyl Analog ( | Performance Shift |
| Metabolic Liability | High (Benzylic oxidation) | Negligible (Blocked site) | Improved |
| In Vitro | ~ 15 - 20 min | > 120 min | > 6x Increase |
| > 50 (High Clearance) | < 10 (Low Clearance) | Significant Reduction | |
| Lipophilicity (cLogP) | 2.5 | 3.4 | +0.9 (More Lipophilic) |
| Solubility | Moderate | Low | Decreased |
| Molecular Weight | Base | Base + 54 Da | Increased |
Interpretation of Results
-
Clearance Reduction: The
analog typically exhibits a drastic reduction in . By replacing the labile C-H bonds with C-F, the primary route of metabolism (hydroxylation) is effectively shut down.[6][5] -
Lipophilicity Trade-off: While stability improves, the addition of fluorine increases lipophilicity (LogP increases by ~0.9 to 1.2 units). This can lead to higher plasma protein binding (PPB) and potentially lower free fraction (
), which must be monitored. -
Molecular Weight: The "Fluorine Tax" adds mass. A
group is significantly bulkier than a group (Van der Waals radius similar to an isopropyl group), which may introduce steric clashes in the binding pocket if not modeled correctly.
Conclusion
Replacing a methyl group with a trifluoromethyl group is a validated, high-impact strategy for improving metabolic stability.[3] The data consistently shows that this modification blocks CYP450-mediated oxidation, extending half-life and reducing clearance. However, researchers must balance this stability against the increases in lipophilicity and molecular weight to ensure the final candidate retains adequate solubility and bioavailability.
References
-
National Institutes of Health (PMC). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry. (2025).[6][2][3][9][10] Available at: [Link]
-
American Chemical Society (ACS). Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. (2026).[9] Available at: [Link]
-
Waters Corporation. Determination of Microsomal Stability by UPLC-MS/MS. Available at: [Link]
-
Evotec (Cyprotex). Microsomal Stability Assay Protocol. Available at: [Link]
Sources
- 1. The impact of carbon-hydrogen bond dissociation energies on the prediction of the cytochrome P450 mediated major metabolic site of drug-like compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years [mdpi.com]
- 5. On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 8. info.mercell.com [info.mercell.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
